Technical Documentation Center

(2R,6s)-tert-butyl 2,6-dimethylmorpholine-4-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (2R,6s)-tert-butyl 2,6-dimethylmorpholine-4-carboxylate

Core Science & Biosynthesis

Foundational

Advanced Synthesis and Physicochemical Profiling of (2R,6S)-tert-butyl 2,6-dimethylmorpholine-4-carboxylate

Executive Summary In modern drug discovery, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles frequently relies on the strategic incorporation of conformationally restricted, sterically shielded...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles frequently relies on the strategic incorporation of conformationally restricted, sterically shielded aliphatic heterocycles. (2R,6S)-tert-butyl 2,6-dimethylmorpholine-4-carboxylate serves as a critical, highly stable building block in this paradigm. By providing a Boc-protected, meso-configured (cis) 2,6-dimethylmorpholine scaffold, this intermediate allows researchers to seamlessly integrate a lipophilic, metabolically resistant morpholine analog into complex active pharmaceutical ingredients (APIs).

This technical guide dissects the stereochemical rationale, thermodynamic synthesis pathways, and physicochemical advantages of this compound, providing validated, self-consistent protocols for its preparation and utilization.

Structural Significance & Stereochemical Rationale

The nomenclature "(2R,6S)" explicitly defines the meso stereoisomer of 2,6-dimethylmorpholine, which corresponds to the cis configuration. In this geometry, both methyl groups occupy the equatorial positions of the morpholine chair conformation.

This diequatorial arrangement is thermodynamically favored due to the severe 1,3-diaxial steric clashes that would occur in the alternative chair flip. Consequently, the cis-isomer acts as a conformationally locked scaffold. The tert-butyloxycarbonyl (Boc) group at the N4 position serves a dual purpose:

  • Orthogonal Protection: It prevents premature nucleophilic attack by the secondary amine during multi-step API synthesis [3].

  • Chromatographic Resolution: It significantly increases the molecular weight and alters the polarity of the highly volatile parent amine, enabling standard silica gel chromatography and long-term bench-stable storage.

Retrosynthetic Analysis & Mechanistic Pathways

The synthesis of (2R,6S)-tert-butyl 2,6-dimethylmorpholine-4-carboxylate relies on a two-stage sequence: a thermodynamically controlled cyclization followed by an electrophilic trapping event.

  • Sulfuric Acid-Mediated Cyclization: The parent amine is synthesized via the dehydration of diisopropanolamine (1,1'-iminobispropan-2-ol) in the presence of concentrated sulfuric acid. The reaction is driven by high temperatures (150–190 °C), which facilitates an equilibrium between the cis and trans isomers. Because the cis isomer is thermodynamically more stable, extended heating in excess acid enriches the cis (2R,6S) ratio up to ~88% [1, 2].

  • Nucleophilic Capture (Boc Protection): The resulting isomeric mixture (or purified cis-amine) is subjected to di-tert-butyl dicarbonate (Boc₂O). The secondary amine acts as a nucleophile, attacking the carbonyl carbon of Boc₂O, followed by the expulsion of tert-butanol and carbon dioxide.

SynthesisWorkflow SM Diisopropanolamine (Starting Material) Cyclization Cyclization (H2SO4, 150-190°C) SM->Cyclization Thermodynamic Control Interm cis/trans-2,6- Dimethylmorpholine Cyclization->Interm Isomerization Boc N-Boc Protection (Boc2O, Et3N, DCM) Interm->Boc Nucleophilic Addition Product (2R,6S)-tert-butyl 2,6- dimethylmorpholine-4- carboxylate Boc->Product Purification

Figure 1: Synthesis workflow of (2R,6S)-tert-butyl 2,6-dimethylmorpholine-4-carboxylate.

Validated Experimental Protocols

Synthesis of cis-2,6-Dimethylmorpholine (Thermodynamic Cyclization)

Causality Note: The molar ratio of sulfuric acid to diisopropanolamine directly dictates the final cis/trans ratio. Higher acid equivalents drive the thermodynamic equilibrium further toward the cis isomer [2].

Step-by-Step Methodology:

  • Equip a heavy-walled glass reactor with a mechanical stirrer, a distillation apparatus, and a temperature probe.

  • Simultaneously meter diisopropanolamine (containing ~10% water to prevent freezing) and 98% sulfuric acid into the reactor. Crucial: Do not apply external cooling; allow the exothermic neutralization to raise the internal temperature to ~120 °C.

  • Once addition is complete, apply external heating to raise the temperature to 180 °C.

  • Maintain the reaction at 180 °C for 3 to 5 hours while continuously distilling off the water byproduct to drive the dehydration forward.

  • Cool the mixture to 0 °C and cautiously quench with excess 50% aqueous NaOH until the pH > 12.

  • Extract the free amine using diethyl ether or perform a direct fractional distillation of the crude organic layer to isolate the cis-enriched 2,6-dimethylmorpholine.

Table 1: Optimization of Cyclization Conditions [2]

Diisopropanolamine : H₂SO₄ (Molar Ratio)Temperature (°C)Reaction Time (h)Total Yield (%)cis : trans Ratio
1.0 : 1.518059680 : 20
1.0 : 2.018039484 : 16
1.0 : 3.018039188 : 12
N-Boc Protection to Yield the Target Compound

Causality Note: The parent amine lacks a UV chromophore, making reaction monitoring difficult. By using a Ninhydrin stain on Thin Layer Chromatography (TLC), the consumption of the secondary amine can be visually validated (the product, a carbamate, will not stain strongly, creating a self-validating disappearance assay) [3].

Step-by-Step Methodology:

  • Dissolve cis-2,6-dimethylmorpholine (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Add triethylamine (Et₃N) (1.2 eq) to act as an acid scavenger. Cool the flask to 0 °C under an argon atmosphere.

  • Dissolve di-tert-butyl dicarbonate (Boc₂O) (1.05 eq) in a minimal volume of DCM. Add this solution dropwise over 30 minutes to strictly control the evolution of CO₂ gas and prevent exothermic runaway.

  • Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours. Monitor via TLC (Ninhydrin stain) until the starting material spot is completely consumed.

  • Quench the reaction with saturated aqueous NaHCO₃. Separate the organic layer, extract the aqueous layer twice with DCM, and wash the combined organics with brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude oil via silica gel flash chromatography (gradient: 5% to 20% EtOAc in Hexanes) to yield (2R,6S)-tert-butyl 2,6-dimethylmorpholine-4-carboxylate as a clear, viscous oil or low-melting solid.

Physicochemical Properties & Medicinal Chemistry Applications

The strategic deprotection and coupling of this building block into a larger API scaffold fundamentally alters the drug's interaction with physiological systems. The cis-2,6-dimethylmorpholine motif has been successfully utilized in the optimization of broad-spectrum antivirals and bacterial topoisomerase inhibitors [3, 4].

MedChemLogic Core cis-2,6-Dimethylmorpholine Motif Incorporation Mech1 Steric Shielding around Nitrogen Core->Mech1 Mech2 Conformational Restriction Core->Mech2 Mech3 Increased Hydrocarbon Content Core->Mech3 Out1 Reduced Basicity (pKa shift) Mech1->Out1 Out2 Metabolic Stability (CYP450 resistance) Mech2->Out2 Out3 Enhanced Lipophilicity (LogP increase) Mech3->Out3

Figure 2: Pharmacokinetic optimization logic utilizing the cis-2,6-dimethylmorpholine motif.

Table 2: Comparative Physicochemical Impact of the 2,6-Dimethyl Motif

Property / ParameterUnsubstituted Morpholinecis-2,6-DimethylmorpholineMechanistic Rationale
pKa (Conjugate Acid) ~8.3~7.6Steric hindrance from the adjacent equatorial methyl groups restricts solvent access to the nitrogen lone pair, reducing basicity.
Lipophilicity (clogP) -0.86+0.20The addition of two methyl groups significantly increases the hydrophobic surface area, aiding in membrane permeability.
Metabolic Stability Susceptible to ring oxidationHighly resistantThe methyl groups sterically block Cytochrome P450-mediated oxidation at the α-carbons adjacent to the oxygen atom.
Conformational Space Flexible chairLocked chair1,3-diaxial interactions strongly disfavor the diaxial conformer, locking the heterocycle in a predictable 3D vector.

Conclusion

(2R,6S)-tert-butyl 2,6-dimethylmorpholine-4-carboxylate is far more than a simple protected amine; it is a precision-engineered scaffold designed to solve specific ADME (Absorption, Distribution, Metabolism, and Excretion) liabilities in drug discovery. By understanding the thermodynamic principles governing its synthesis and the steric parameters dictating its biological behavior, researchers can reliably deploy this intermediate to rescue failing drug candidates and optimize novel therapeutic agents.

References

  • US4504363A - Preparation of cis-2,6-dimethylmorpholine Source: Google Patents URL
  • EP0094565B1 - Process for the preparation of cis-2,6-dimethyl morpholine Source: Google Patents URL
  • Source: PubMed Central (PMC)
  • Optimization of isothiazolo[4,3-b]pyridine-based inhibitors of cyclin G associated kinase (GAK)
Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Boc-Protected Dimethylmorpholines

Part 1: Strategic Introduction for the Medicinal Chemist In contemporary drug discovery, the morpholine scaffold is a privileged structure, prized for its favorable metabolic stability, aqueous solubility, and hydrogen b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Part 1: Strategic Introduction for the Medicinal Chemist

In contemporary drug discovery, the morpholine scaffold is a privileged structure, prized for its favorable metabolic stability, aqueous solubility, and hydrogen bond accepting capabilities. The introduction of methyl groups to this core, creating various dimethylmorpholine isomers, offers a nuanced approach to modulating these properties and exploring the chemical space around a pharmacophore. However, the inherent reactivity of the secondary amine necessitates the use of a protecting group during multi-step syntheses.

The tert-butyloxycarbonyl (Boc) group is a ubiquitous choice for this role, valued for its stability under a wide range of conditions and its facile, orthogonal removal under acidic conditions.[1][2] The act of installing the Boc group, however, is not a chemically inert decision. This bulky, lipophilic moiety fundamentally alters the physicochemical landscape of the parent dimethylmorpholine. Understanding these changes is not merely an academic exercise; it is critical for optimizing reaction conditions, designing purification strategies, and predicting the behavior of synthetic intermediates.

This guide provides a deep dive into the core physicochemical properties of Boc-protected dimethylmorpholine isomers. We will move beyond a simple recitation of data, focusing instead on the causal relationships between structure and properties. Furthermore, we will provide robust, field-proven experimental protocols to empower researchers to generate their own high-quality, reliable data—a cornerstone of a self-validating research program.

Part 2: The Physicochemical Impact of Structure: Causality and Prediction

The transformation from a hydrophilic amine salt to a Boc-protected neutral species introduces predictable, yet significant, changes to four key physicochemical parameters.

  • Lipophilicity (LogP/LogD): The addition of the tert-butyl group dramatically increases the nonpolar surface area of the molecule. This predictably increases lipophilicity (the affinity for a nonpolar environment like 1-octanol over water), which is quantitatively expressed as a higher LogP value.[1] This increased lipophilicity is a double-edged sword: it enhances solubility in common organic solvents used for reactions (e.g., DCM, THF, Ethyl Acetate) but can drastically reduce aqueous solubility, complicating workups and purification. For drug discovery, modulating lipophilicity is crucial as it impacts absorption, distribution, metabolism, and excretion (ADME) properties.[3]

  • Solubility: As a direct consequence of increased lipophilicity, the aqueous solubility of Boc-protected dimethylmorpholines is expected to be significantly lower than their parent amine hydrochlorides. The bulky Boc group can disrupt the crystal lattice of the solid state, which can sometimes aid solubility, but its hydrophobic nature is the dominant factor in aqueous media. Kinetic solubility, often measured in early discovery, is particularly relevant for high-throughput screening and can be influenced by the rate of dissolution from a DMSO stock solution into an aqueous buffer.[4][5]

  • Acidity/Basicity (pKa): A free dimethylmorpholine is a weak base, with the nitrogen lone pair readily accepting a proton. The pKa of the conjugate acid is a measure of this basicity. Upon Boc protection, the nitrogen lone pair engages in resonance with the adjacent carbonyl group of the carbamate. This delocalization significantly reduces the electron density on the nitrogen, rendering it effectively non-basic under typical physiological or synthetic conditions (excluding strong acids).[2] Consequently, the molecule loses its primary basic center, a critical factor for reaction planning and for understanding its behavior in different pH environments.

  • Chemical Stability: The Boc group is renowned for its stability in basic, nucleophilic, and reductive environments.[4] Its primary liability is cleavage under acidic conditions. The mechanism involves protonation of the carbamate's carbonyl oxygen, followed by collapse to form the highly stable tert-butyl cation and an unstable carbamic acid, which rapidly decarboxylates to liberate the free amine.[2] The precise rate of this deprotection is highly dependent on the acid strength, temperature, and solvent. While stable in moderate acids like acetic acid for short periods, strong acids like trifluoroacetic acid (TFA) or HCl in dioxane cause rapid cleavage.[2] This predictable instability is the cornerstone of its utility as a protecting group.

Part 3: Physicochemical Data Profiles of Key Isomers

A Note on Data Integrity: These values are in silico predictions and should be treated as estimates. They are invaluable for initial planning, but for critical applications, experimental verification is paramount. The protocols in the subsequent section are designed for this purpose.

Propertytert-Butyl (cis)-2,6-dimethylmorpholine-4-carboxylatetert-Butyl (trans)-2,6-dimethylmorpholine-4-carboxylatetert-Butyl 3,5-dimethylmorpholine-4-carboxylate
Molecular Formula C₁₁H₂₁NO₃C₁₁H₂₁NO₃C₁₁H₂₁NO₃
Molecular Weight 215.29 g/mol 215.29 g/mol 215.29 g/mol
Predicted XLogP3 1.8 - 2.11.8 - 2.11.9 - 2.2
Physical State Predicted: Liquid or Low-Melting SolidPredicted: Liquid or Low-Melting SolidPredicted: Liquid or Low-Melting Solid
Data sourced from computational models and supplier databases. Actual values may vary.

Part 4: Validating the Predictions: Core Experimental Protocols

As a Senior Application Scientist, I emphasize that reliance on predicted data without experimental validation is a significant risk. The following protocols are robust, industry-standard methods for determining the critical physicochemical properties of your Boc-protected dimethylmorpholine intermediates.

Protocol for Lipophilicity Determination (LogD₇.₄ by Shake-Flask Method)

This protocol determines the distribution coefficient at pH 7.4, which is a highly relevant parameter for predicting a compound's behavior in physiological systems.

Causality: The "shake-flask" method is the gold standard, directly measuring the partitioning of the analyte between two immiscible phases (1-octanol and a buffered aqueous solution) after they have reached equilibrium.[6][7] The ratio of concentrations directly yields the LogD value.

Methodology:

  • Preparation of Phases:

    • Prepare a 1-octanol phase saturated with phosphate-buffered saline (PBS, pH 7.4). To do this, mix 1-octanol and PBS (1:1 v/v) in a separatory funnel, shake vigorously for 30 minutes, and allow the layers to separate for at least 24 hours.

    • Prepare a PBS (pH 7.4) phase saturated with 1-octanol using the same procedure.

  • Sample Preparation:

    • Prepare a stock solution of the Boc-protected dimethylmorpholine in the 1-octanol-saturated PBS at a concentration of ~1 mg/mL.

  • Partitioning:

    • In a glass vial, combine 2 mL of the 1-octanol-saturated PBS containing the analyte with 2 mL of the PBS-saturated 1-octanol.

    • Cap the vial tightly and shake vigorously on an orbital shaker for 2 hours at a constant temperature (e.g., 25 °C) to ensure equilibrium is reached.

    • Centrifuge the vial at >2000 x g for 15 minutes to ensure complete phase separation.

  • Quantification:

    • Carefully withdraw an aliquot from the aqueous (bottom) layer and the 1-octanol (top) layer.

    • Dilute each aliquot appropriately.

    • Analyze the concentration of the analyte in each phase using a validated analytical method, typically reverse-phase HPLC-UV.

  • Calculation:

    • Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous])

Diagram: LogD Determination Workflow

LogD_Workflow cluster_prep Phase Preparation cluster_exp Experiment cluster_analysis Analysis p1 Saturate 1-Octanol with PBS (pH 7.4) e2 Combine Phases & Shake (2 hrs) p1->e2 p2 Saturate PBS (pH 7.4) with 1-Octanol p2->e2 e1 Prepare Analyte Stock in Saturated PBS e1->e2 e3 Centrifuge to Separate Phases e2->e3 e4 Sample Aqueous & Octanol Layers e3->e4 a1 Quantify Concentration (HPLC-UV) e4->a1 a2 Calculate LogD a1->a2

Caption: Workflow for Shake-Flask LogD Determination.

Protocol for Aqueous Solubility Determination (Kinetic Method)

This high-throughput method is ideal for early-stage discovery, providing a rapid assessment of solubility under non-equilibrium conditions that mimic the addition of a DMSO stock to an aqueous assay buffer.[2][8]

Causality: This method measures "kinetic solubility" by rapidly precipitating the compound from a concentrated DMSO stock into an aqueous buffer. The amount remaining in solution after a set time is quantified.[4] This differs from thermodynamic solubility, which requires a longer equilibration of excess solid.

Methodology:

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of the Boc-protected dimethylmorpholine in 100% DMSO.

  • Assay Plate Preparation:

    • Using a 96-well plate, add 2 µL of the 10 mM DMSO stock solution to wells in triplicate. This results in a final assay concentration of 100 µM in a 200 µL final volume.

    • Include wells with 2 µL of DMSO only (blank) and wells with known soluble/insoluble compounds (controls).

  • Incubation:

    • Add 198 µL of PBS (pH 7.4) to each well.

    • Seal the plate and shake at room temperature for 2 hours.

  • Separation of Undissolved Compound:

    • Use a 96-well filter plate (e.g., Millipore MultiScreen Solubility filter plate) placed on top of a fresh 96-well collection plate.

    • Transfer the contents of the assay plate to the filter plate.

    • Filter via vacuum or centrifugation to separate any precipitate from the supernatant.

  • Quantification:

    • The concentration in the filtrate (supernatant) is determined by HPLC-UV or LC-MS/MS analysis against a standard curve prepared by diluting the 10 mM DMSO stock in a 50:50 acetonitrile:water mixture.

  • Data Reporting:

    • The solubility is reported in µM or µg/mL.

Diagram: Kinetic Solubility Workflow

Solubility_Workflow s1 Prepare 10 mM Stock in DMSO s2 Dispense 2 µL Stock into 96-Well Plate s1->s2 s3 Add 198 µL PBS (pH 7.4) & Shake (2 hrs) s2->s3 s4 Filter to Remove Precipitate s3->s4 s5 Quantify Filtrate Concentration (LC-MS) s4->s5 s6 Report Solubility (µM) s5->s6

Caption: High-Throughput Kinetic Solubility Workflow.

Protocol for pKa Determination (Potentiometric Titration)

This protocol is not applicable for determining the pKa of the Boc-protected nitrogen, as it is non-basic. However, this method is essential for confirming the pKa of the unprotected dimethylmorpholine starting material or the final deprotected product.

Causality: Potentiometric titration measures the change in pH of a solution as a titrant of known concentration is added.[9][10] The pKa is determined from the midpoint of the buffer region on the titration curve, where the concentrations of the protonated and non-protonated species are equal.[9]

Methodology:

  • System Calibration:

    • Calibrate a pH meter and electrode using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0).[9]

  • Sample Preparation:

    • Accurately weigh and dissolve the amine hydrochloride salt in deionized water to create a solution of known concentration (e.g., 1-5 mM).

    • Maintain a constant ionic strength by adding a background electrolyte like 0.15 M KCl.[9]

  • Titration:

    • Place the solution in a jacketed vessel at a constant temperature (e.g., 25 °C) and stir.

    • Purge the solution with nitrogen to remove dissolved CO₂.[11]

    • Titrate the solution by adding small, precise aliquots of a standardized NaOH solution (e.g., 0.1 M).

    • Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of NaOH added (x-axis).

    • Determine the equivalence point from the inflection point of the curve (where the slope is steepest).

    • The pH at the half-equivalence point (half the volume of NaOH needed to reach the equivalence point) is equal to the pKa of the amine's conjugate acid.[9]

Protocol for Chemical Stability Assessment (pH Profile)

This protocol evaluates the stability of the Boc protecting group across a range of pH values, providing critical information for planning subsequent reaction steps and workup conditions.[12]

Causality: By incubating the compound in buffers of varying pH and analyzing its concentration over time, one can determine the rate of degradation (in this case, deprotection). This establishes the pH range where the compound is stable enough for processing.[13]

Methodology:

  • Buffer Preparation:

    • Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 7.4, 9).

  • Incubation:

    • From a 10 mM DMSO stock, spike the Boc-protected dimethylmorpholine into each buffer to a final concentration of 10-50 µM.

    • Incubate the solutions at a controlled temperature (e.g., room temperature or 37 °C).

  • Time-Point Sampling:

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each buffer solution.

    • Immediately quench the reaction by diluting the aliquot into a mobile phase-like solution (e.g., 50:50 acetonitrile:water) to stop further degradation. For acidic samples, neutralization with a base may be necessary before analysis.

  • Analysis:

    • Analyze the concentration of the remaining parent compound in each sample using a validated HPLC-UV or LC-MS/MS method.

  • Data Interpretation:

    • Plot the percentage of the remaining parent compound versus time for each pH.

    • This profile will clearly indicate the pH conditions under which the Boc group is labile. Significant degradation is expected at low pH values.

Part 5: Implications for Drug Development and Synthesis

The experimental data generated through these protocols directly informs critical decisions:

  • High LogD: Suggests good membrane permeability but may also indicate potential issues with aqueous solubility, metabolic instability, or off-target binding. This value guides the choice of solvents for reaction and purification (e.g., normal vs. reverse-phase chromatography).

  • Low Aqueous Solubility: A measured solubility of <10 µM can be a red flag for in vivo studies, potentially leading to poor absorption and bioavailability.[4] It may necessitate the use of formulation strategies or structural modifications to improve this parameter in downstream analogs.

  • pH Stability Profile: A clear understanding of the pH at which the Boc group begins to cleave is essential. If a subsequent reaction requires acidic conditions that are incompatible with the Boc group, a more robust protecting group (e.g., Cbz) must be considered. This data also dictates workup procedures; for example, an acidic aqueous wash to remove basic impurities might be contraindicated.

By systematically characterizing these fundamental properties, researchers can navigate the complexities of synthesis and drug development with greater confidence, reducing costly failures and accelerating the path to novel therapeutics.

Part 6: References

  • BenchChem. (2025). An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines.

  • BenchChem. (2025). Technical Support Center: Stability of the Boc Protecting Group.

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.

  • Bevan, C. D., & Lloyd, R. S. (2008). In vitro solubility assays in drug discovery. PubMed.

  • BOC Sciences. (n.d.). Lipophilicity (LogP/LogD) Testing - Formulation.

  • Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay.

  • Soares, J. X., Santos, Á., Fernandes, C., & Pinto, M. M. M. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub.

  • ResearchGate. (n.d.). LogP / LogD shake-flask method v1.

  • ResearchGate. (n.d.). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector.

  • Potentiometric determination of the pKa of nitrogenous organic bases in acetonitrile medium. (2018). Voprosy Khimii i Khimicheskoi Tekhnologii.

  • Agilent Technologies. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System.

  • ACS Publications. (2025). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier.

  • ResearchGate. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1.

  • Google Patents. (n.d.). US6548307B2 - Determination of logP coefficients via a RP-HPLC column.

  • Interlaboratory study of log P determination by shake-flask and potentiometric methods. (n.d.). PubMed.

  • Domainex. (n.d.). Shake Flask LogD.

  • De Biasi, V., & Gagliardi, L. (n.d.). Development of Methods for the Determination of pKa Values. PMC.

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark.

  • BOC Sciences. (2024). Lipophilicity of Drug.

  • PubChem. (n.d.). tert-Butyl (2S)-2-(hydroxymethyl)morpholine-4-carboxylate.

  • PubChem. (n.d.). (R)-4-(Tert-butoxycarbonyl)-6,6-dimethylmorpholine-2-carboxylic acid.

  • PubChem. (n.d.). Tert-butyl 3-formylmorpholine-4-carboxylate.

  • Benchchem. (n.d.). Tert-butyl 2,2-dimethylmorpholine-4-carboxylate.

  • Sigma-Aldrich. (n.d.). BOC-ON.

  • PubChemLite. (n.d.). Tert-butyl 3-methylmorpholine-4-carboxylate (C10H19NO3).

  • Chemical Substance Information. (n.d.). tert-butyl 3-formyl-3-methylmorpholine-4-carboxylate.

  • ChemicalBook. (n.d.). tert-butyl morpholine-4-carboxylate-2,2,6,6-d4.

  • IIP Series. (n.d.). CHEMICAL STABILITY OF DRUGS.

  • Benchchem. (n.d.). stability of tert-butyl 3-formylmorpholine-4-carboxylate in acidic conditions.

  • PubChem. (n.d.). Thiomorpholine, N-BOC protected.

  • BLD Pharm. (n.d.). 669050-78-6|tert-Butyl 2,6-dimethylmorpholine-4-carboxylate.

  • PubChemLite. (n.d.). Tert-butyl 2-(2-bromoethyl)morpholine-4-carboxylate (C11H20BrNO3).

  • NextSDS. (n.d.). tert-butyl (6S)-6-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate.

  • Fluorochem. (n.d.). (R)-4-Boc-6,6-Dimethyl-morpholine-3-carboxylic acid.

  • Poupin, P., et al. (n.d.). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. PMC.

  • BLDpharm. (n.d.). 1374654-00-8|tert-butyl 3-(hydroxymethyl)-3-methylmorpholine-4-carboxylate.

  • Sigma-Aldrich. (n.d.). (S)-4-Boc-6,6-dimethyl-morpholine-3-carboxylic acid.

  • ResearchGate. (2021). Solubility Behavior of Boc- l -Asparagine in 12 Individual Solvents from 283.15 to 323.15 K.

  • E-RESEARCHCO. (2018). Basic Concept of Stability Profile and Stress Degradation Pathway of Pharmaceutical Formulations: A Review.

  • ResearchGate. (2021). Solubility Behavior of Boc-L-proline in 14 Pure Solvents from 283.15 to 323.15 K.

  • NextSDS. (n.d.). 4-[(tert-butoxy)carbonyl]-6,6-dimethylmorpholine-2-carboxylic acid.

  • Study on synthesis of (R)-tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate. (n.d.). ResearchGate.

  • ManTech Publications. (2025). Chemical Stability of Drug Substances: Strategies in Formulation Development.

  • FDA. (2005). ASEAN Guideline on Stability Study of Drug Product.

  • Apollo Scientific. (n.d.). tert-Butyl 2-formylmorpholine-4-carboxylate.

  • PubChemLite. (n.d.). Tert-butyl 2-(aminomethyl)-6-methylmorpholine-4-carboxylate (C11H22N2O3).

  • Yuasa, Y. (2020). The Asymmetric Synthesis of tert-Butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3- dioxane-4-acetate: An Important Intermediate of HMG-CoA Reductase Inhibitor. ResearchGate.

Sources

Foundational

Structural Elucidation and Spectroscopic Profiling of (2R,6S)-tert-butyl 2,6-dimethylmorpholine-4-carboxylate

Target Audience: Analytical Chemists, Spectroscopists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Application Guide Executive Summary & Chemical Context The morpholine scaffold i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Spectroscopists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Application Guide

Executive Summary & Chemical Context

The morpholine scaffold is a privileged structure in medicinal chemistry, frequently utilized to modulate the pharmacokinetic profiles and aqueous solubility of active pharmaceutical ingredients (APIs). Specifically, the cis-2,6-dimethylmorpholine derivative has been instrumental in the development of advanced therapeutics, including bromodomain and extra-terminal (BET) inhibitors[1] and anti-TNF-α agents targeting the p38 MAPK pathway[2].

(2R,6S)-tert-butyl 2,6-dimethylmorpholine-4-carboxylate (CAS: 1599378-89-8), commonly referred to as N-Boc-cis-2,6-dimethylmorpholine, serves as a critical protected intermediate in these synthetic pathways. The tert-butyloxycarbonyl (Boc) group is a ubiquitous protective strategy that prevents unwanted nucleophilic attacks at the secondary amine during complex multi-step syntheses[3]. This whitepaper provides a comprehensive, causality-driven guide to the spectroscopic elucidation (NMR, IR, MS) of this specific stereoisomer.

Conformational Dynamics & Stereochemical Causality

Understanding the 3D conformation of (2R,6S)-tert-butyl 2,6-dimethylmorpholine-4-carboxylate is a prerequisite for interpreting its spectroscopic data.

  • Meso Stereochemistry: The (2R,6S) configuration dictates that the two methyl groups are cis to one another.

  • Chair Conformation: To minimize severe 1,3-diaxial steric strain, the morpholine ring adopts a chair conformation where both methyl groups occupy equatorial positions . Consequently, the protons attached to C2 and C6 ( Hax​ ) are forced into axial positions.

  • Rotameric Broadening: The N-Boc group introduces partial double-bond character at the N–C(O) bond due to resonance. At 298 K, rotation around this bond is restricted on the NMR timescale. This restricted rotation causes the signals of the adjacent equatorial and axial protons at C3 and C5 to broaden significantly—a hallmark diagnostic feature of N-Boc protected saturated nitrogen heterocycles.

Self-Validating Spectroscopic Workflows

To ensure high-fidelity data acquisition, we employ self-validating protocols. These protocols do not merely list steps; they embed quality control (QC) checkpoints directly into the workflow to guarantee that the resulting data is an accurate reflection of the molecular structure.

NMR_Workflow Sample Sample Preparation (15 mg in 0.6 mL CDCl3) Acq1D 1D Acquisition (1H, 13C, DEPT-135) Sample->Acq1D Acq2D 2D Acquisition (COSY, HSQC, HMBC) Sample->Acq2D Process Data Processing (FT, Phase/Baseline Corr.) Acq1D->Process Acq2D->Process Assign Signal Assignment (Spin Systems & Connectivity) Process->Assign

Standardized 1D and 2D NMR spectroscopic elucidation workflow.
NMR Acquisition Protocol
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of CDCl3​ (containing 0.03% v/v TMS). Filter the solution through a glass wool plug into a 5 mm precision NMR tube.

    • Causality: Filtration eliminates undissolved particulates that cause localized magnetic susceptibility gradients, ensuring sharp resonance lines.

  • Tuning & Shimming: Insert the sample into a 400 MHz spectrometer. Tune the probe and execute gradient shimming.

    • Validation Check: Acquire a single-scan 1H spectrum. Measure the full width at half maximum (FWHM) of the TMS peak. Proceed only if FWHM < 1.2 Hz; otherwise, re-shim.

  • Acquisition: Set the relaxation delay ( D1​ ) to 2.0 seconds for 1H and 3.0 seconds for 13C .

    • Causality: An adequate D1​ ensures complete longitudinal relaxation ( T1​ ), which is mandatory for accurate integration of the 9H Boc singlet against the 6H methyl doublet.

ESI-MS Protocol
  • Sample Preparation: Dilute the compound to 1 µg/mL in Methanol/Water (50:50 v/v) containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton donor, facilitating the ionization of the carbamate/morpholine oxygen to generate high yields of the [M+H]+ precursor ion.

  • Calibration:

    • Validation Check: Infuse a standard tuning mix prior to the run. Verify that mass accuracy is < 5 ppm to rule out instrument drift.

Nuclear Magnetic Resonance (NMR) Profiling

The NMR data reflects the structural symmetry and the conformational locking of the cis-isomer. The large trans-diaxial coupling ( Jax−ax​≈10.5−12.5 Hz) between the C2/C6 axial protons and the adjacent C3/C5 axial protons confirms the equatorial positioning of the methyl groups.

Table 1: 1H NMR Spectroscopic Data (400 MHz, CDCl3​ , 298 K)
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment / Causality
Boc- CH3​ 1.46Singlet (s)-9H C(CH3​)3​ ; Sharp, intense diagnostic peak.
C2/C6- CH3​ 1.17Doublet (d)6.26HEquatorial methyls coupling with C2/C6 axial methines.
C3/C5- Hax​ 2.35 - 2.55Broad dd~12.5, ~10.52HBroadened by Boc rotamers. Large J due to trans-diaxial coupling.
C2/C6- Hax​ 3.50 - 3.65Multiplet (m)-2HAxial methines adjacent to ether oxygen.
C3/C5- Heq​ 3.75 - 3.90Broad d~12.52HBroadened by Boc rotamers. Geminal coupling only.
Table 2: 13C NMR Spectroscopic Data (100 MHz, CDCl3​ , 298 K)
Chemical Shift ( δ , ppm)DEPT-135 PhaseAssignment
18.8Positive ( CH3​ )C2/C6 Equatorial Methyls
28.4Positive ( CH3​ )Boc- C(CH3​)3​
50.2Negative ( CH2​ )C3/C5 (N- CH2​ )
71.8Positive (CH)C2/C6 (O-CH)
79.8Null (Quaternary)Boc- C(CH3​)3​
154.8Null (Quaternary)Carbamate C=O

Validation Check: The disappearance of the signals at 79.8 ppm and 154.8 ppm in the DEPT-135 spectrum self-validates their assignment as quaternary carbons.

Mass Spectrometry (ESI-MS) & Fragmentation Pathways

In positive electrospray ionization (ESI+), the molecule ( C11​H21​NO3​ , Exact Mass: 215.1521 Da) readily protonates to form the [M+H]+ ion at m/z 216.16.

When subjected to collision-induced dissociation (CID), N-Boc protected amines undergo a highly predictable, step-wise fragmentation cascade.

  • Primary Cleavage: The tert-butyl group is eliminated as isobutylene gas (-56 Da), yielding an intermediate at m/z 160.10.

  • Secondary Cleavage: The resulting carbamic acid intermediate is highly unstable and rapidly decarboxylates, losing CO2​ (-44 Da) to yield the protonated cis-2,6-dimethylmorpholine core at m/z 116.11.

MS_Pathway M [M+H]+ m/z 216.16 Frag1 [M+H - C4H8]+ m/z 160.10 (Loss of Isobutylene) M->Frag1 - C4H8 (-56 Da) Frag2 [M+H - C5H8O2]+ m/z 116.11 (Protonated Morpholine) Frag1->Frag2 - CO2 (-44 Da)

ESI-MS fragmentation pathway of N-Boc-cis-2,6-dimethylmorpholine.

Infrared (ATR-FTIR) Spectroscopy

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy provides orthogonal confirmation of the functional groups. The protocol requires intimate contact between the neat sample and the diamond crystal, as the evanescent wave penetrates only 0.5–2 µm into the analyte.

Table 3: ATR-FTIR Vibrational Modes
Wavenumber ( cm−1 )IntensityModeStructural Assignment
2975, 2930, 2870Medium ν(C−H) Aliphatic C-H stretching (methyl/methylene)
1695Strong ν(C=O) Carbamate carbonyl stretch (Diagnostic for Boc)
1455, 1410Medium δ(C−H) Aliphatic C-H bending
1365Medium δ(C−H) tert-Butyl symmetric bend (Diagnostic doublet)
1245, 1165Strong ν(C−O) Carbamate C-O stretch
1115Strong ν(C−O−C) Morpholine ring ether stretch

References

  • Title : Discovery and Preclinical Pharmacology of an Oral Bromodomain and Extra-Terminal (BET) Inhibitor Using Scaffold-Hopping and Structure-Guided Drug Design Source : ACS Publications URL : 1[1]

  • Title : Synthesis and Biological Evaluation of Chromenylurea and Chromanylurea Derivatives as Anti-TNF-α agents that Target the p38 MAPK Pathway Source : MDPI URL : 2[2]

  • Title : Greene's Protective Groups in Organic Synthesis, 2 Volume Set Source : DOKUMEN.PUB (Wiley-Interscience) URL : 3[3]

Sources

Exploratory

CAS number and chemical structure of (2R,6s)-tert-butyl 2,6-dimethylmorpholine-4-carboxylate

Title: Structural Elucidation and Synthetic Utility of (2R,6S)-tert-Butyl 2,6-dimethylmorpholine-4-carboxylate: A Comprehensive Technical Guide Executive Summary In contemporary medicinal chemistry, the morpholine ring i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Structural Elucidation and Synthetic Utility of (2R,6S)-tert-Butyl 2,6-dimethylmorpholine-4-carboxylate: A Comprehensive Technical Guide

Executive Summary

In contemporary medicinal chemistry, the morpholine ring is a privileged scaffold, frequently deployed to modulate aqueous solubility, tune basicity, and establish critical hydrogen-bonding interactions with target proteins. The introduction of methyl groups at the 2 and 6 positions of the morpholine ring significantly alters its steric and lipophilic profile. This whitepaper provides an in-depth technical analysis of (2R,6S)-tert-butyl 2,6-dimethylmorpholine-4-carboxylate [1], a critical chiral building block. By examining its stereochemical causality, synthetic workflows, and applications in kinase inhibition, this guide serves as a definitive resource for drug development professionals.

Core Identifiers and Physicochemical Data

Accurate identification and physical characterization are the bedrock of reproducible synthetic chemistry. The following table summarizes the core identifiers for this building block[1][2].

PropertySpecification
Chemical Name (2R,6S)-tert-butyl 2,6-dimethylmorpholine-4-carboxylate
Synonyms N-Boc-cis-2,6-dimethylmorpholine; rel-(2S,6R)-tert-Butyl 2,6-dimethylmorpholine-4-carboxylate
CAS Registry Number 1599378-89-8
Molecular Formula C11H21NO3
Molecular Weight 215.29 g/mol
Stereochemistry cis (meso compound)
Typical Purity ≥ 95% (HPLC/NMR)

Structural Elucidation & Stereochemical Causality

The structural genius of (2R,6S)-tert-butyl 2,6-dimethylmorpholine-4-carboxylate lies in its stereochemistry and protective group strategy.

  • The Meso Advantage (2R,6S): The morpholine ring predominantly adopts a chair conformation. In the (2R,6S) configuration, both methyl groups at the C2 and C6 positions occupy equatorial orientations. This minimizes deleterious 1,3-diaxial steric clashes that would otherwise destabilize the ring. Because the molecule possesses an internal plane of symmetry passing through the oxygen (O1) and nitrogen (N4) atoms, the (2R,6S) isomer is a meso compound. Causality: This is a massive advantage in drug manufacturing. Despite possessing two stereocenters, the molecule is achiral, eliminating the need for complex, yield-reducing chiral resolution steps while still providing a well-defined, rigid 3D vector for target binding.

  • The N-Boc Protecting Group: The nitrogen atom is protected as a tert-butyl carbamate (Boc). Causality: The Boc group serves a dual purpose. Electronically, it delocalizes the nitrogen lone pair into the carbonyl system, rendering the amine non-nucleophilic. Sterically, the bulky tert-butyl group shields the nitrogen from unwanted side reactions during the functionalization of other moieties in a complex API synthesis. Furthermore, it offers orthogonal deprotection capabilities, easily cleaved by strong acids (e.g., TFA or HCl in dioxane) while remaining completely stable to catalytic hydrogenation and strong nucleophiles.

Experimental Workflows: Synthesis and Self-Validating Protocols

The synthesis of this building block from cis-2,6-dimethylmorpholine requires precise control to ensure quantitative yield and prevent the formation of impurities.

Protocol: N-Boc Protection of cis-2,6-Dimethylmorpholine

  • Objective: Quantitative conversion of the secondary amine to the tert-butyl carbamate.

  • Step 1: Initiation. Dissolve cis-2,6-dimethylmorpholine (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) under an inert nitrogen atmosphere. Rationale: DCM provides excellent solubility and an aprotic environment, preventing the hydrolysis of the Boc anhydride.

  • Step 2: Base Addition. Add triethylamine (TEA, 1.5 eq). Rationale: TEA acts as a non-nucleophilic proton scavenger, driving the equilibrium forward without competing for the electrophile.

  • Step 3: Reagent Addition. Cool the reaction vessel to 0°C using an ice bath. Add di-tert-butyl dicarbonate (Boc2O, 1.1 eq) dropwise. Safety & Causality: The reaction evolves CO2 gas and is exothermic. Cooling prevents solvent boil-off and suppresses potential side reactions.

  • Step 4: Propagation & Self-Validation. Remove the ice bath and allow the mixture to stir at room temperature. Self-Validating Step: Monitor the reaction strictly via Thin Layer Chromatography (TLC) using a Ninhydrin stain. The starting secondary amine will stain a deep purple/red, whereas the Boc-protected product will not stain. Do not proceed to workup until the amine spot is completely absent (typically 4-6 hours) to avoid difficult downstream separations.

  • Step 5: Quench & Extraction. Quench the reaction with saturated aqueous NaHCO3. Extract with DCM. Wash the combined organic layers with 0.1 M HCl (to remove residual TEA and unreacted starting material), followed by brine.

  • Step 6: Isolation. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the product as a pale yellow liquid[1].

SynthesisWorkflow Start cis-2,6-Dimethylmorpholine (Starting Material) Boc Boc2O, Et3N, DCM (Boc Protection) Start->Boc Reaction Stir at RT, 4-6h (Reaction Phase) Boc->Reaction Workup Aqueous Quench & Extraction (Workup) Reaction->Workup Purification Silica Gel Chromatography (Purification) Workup->Purification Product (2R,6S)-tert-butyl 2,6-dimethyl morpholine-4-carboxylate (Target Compound) Purification->Product Validation NMR & LC-MS Analysis (Validation) Product->Validation

Step-by-step synthetic workflow and validation for the Boc-protection of cis-2,6-dimethylmorpholine.

Applications in Drug Discovery: Target Engagement & Signaling

Once deprotected, the cis-2,6-dimethylmorpholine moiety is frequently coupled to heteroaromatic scaffolds via Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig cross-coupling.

In oncology, morpholine derivatives are classic pharmacophores for inhibiting lipid kinases, particularly within the Phosphoinositide 3-kinase (PI3K) / AKT / mTOR pathway .

  • Mechanistic Causality: The morpholine oxygen acts as a critical hydrogen bond acceptor, interacting directly with the backbone amide of the hinge region in the kinase ATP-binding pocket (e.g., Val851 in PI3Kα).

  • The 2,6-Dimethyl Advantage: The equatorial methyl groups project into the hydrophobic selectivity pockets adjacent to the hinge region. This steric bulk restricts the conformational flexibility of the morpholine ring, locking it into the optimal binding geometry and significantly enhancing target selectivity over other kinases compared to unsubstituted morpholines.

PI3KPathway RTK Receptor Tyrosine Kinase (RTK) Activation PI3K PI3K Lipid Kinase (Target of Morpholine Derivatives) RTK->PI3K PIP3 PIP3 Generation PI3K->PIP3 AKT AKT (Protein Kinase B) Activation PIP3->AKT mTOR mTORC1 / mTORC2 Signaling AKT->mTOR Proliferation Cell Survival & Proliferation (Disease State) mTOR->Proliferation Inhibitor Morpholine-based Inhibitor (Blocks ATP Pocket) Inhibitor->PI3K Inhibits

The PI3K/AKT/mTOR signaling pathway illustrating the intervention point of morpholine inhibitors.

Analytical Validation

To ensure the integrity of the synthesized or procured (2R,6S)-tert-butyl 2,6-dimethylmorpholine-4-carboxylate[3], rigorous analytical validation is mandatory:

  • 1H NMR (CDCl3): The defining features are a massive 9H singlet at ~1.45 ppm corresponding to the tert-butyl group, and a 6H doublet at ~1.15 ppm corresponding to the two equatorial methyl groups. The symmetry of the meso compound simplifies the spectrum, confirming the cis stereochemistry.

  • LC-MS: Electrospray ionization (ESI+) typically shows the [M+H]+ peak at m/z 216.3. A common diagnostic fragmentation pattern involves the loss of the Boc group (loss of isobutylene and CO2, -100 Da), yielding a prominent fragment at m/z 116.1.

References

  • Title: (2R,6S)-tert-butyl 2,6-dimethylmorpholine-4-carboxylate 95% Source: BuyChemJapan URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Asymmetric Synthesis and Desymmetrization Strategies Using 2,6-Dimethylmorpholine Derivatives

Executive Summary & Stereochemical Clarification The 2,6-dimethylmorpholine scaffold is a highly versatile building block in modern organic synthesis, particularly in the production of active pharmaceutical ingredients (...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Stereochemical Clarification

The 2,6-dimethylmorpholine scaffold is a highly versatile building block in modern organic synthesis, particularly in the production of active pharmaceutical ingredients (APIs) and asymmetric catalysis [1]. However, a critical stereochemical distinction must be made regarding the specific isomer : (2R,6S)-tert-butyl 2,6-dimethylmorpholine-4-carboxylate .

As a Senior Application Scientist, I must first clarify a common stereochemical misconception. The (2R,6S)-isomer is the cis-isomer. Because it possesses an internal plane of symmetry passing through the nitrogen and oxygen atoms, it is a meso compound and is inherently achiral [2]. Consequently, it cannot function as a traditional chiral auxiliary, which strictly requires a chiral pool to induce asymmetry.

Instead of acting as an auxiliary, the Boc-protected (2R,6S)-isomer serves as an excellent prochiral substrate for enantioselective desymmetrization . Conversely, when researchers refer to 2,6-dimethylmorpholine as a chiral auxiliary, they are utilizing the trans-isomers: (2S,6S)- or (2R,6R)-2,6-dimethylmorpholine [3]. These C2-symmetric chiral amines are highly effective in controlling facial selectivity in complex reactions.

This application note provides comprehensive protocols for both the desymmetrization of the (2R,6S) meso-scaffold and the application of its (2S,6S) chiral counterpart as a true chiral auxiliary.

Mechanistic Insights & Causality

The Structural Advantage of the 2,6-Dimethylmorpholine Scaffold

The utility of the 2,6-dimethylmorpholine system stems from its conformational rigidity. In the trans-isomers ((2S,6S) or (2R,6R)), one methyl group is forced into an axial position while the other is equatorial, locking the morpholine ring into a specific chair conformation.

Causality in Asymmetric Induction: When this chiral amine is attached to a reactive center (e.g., a Fischer carbene complex), the axial methyl group creates a highly asymmetric steric environment. This steric bulk effectively shields one face of the molecule, dictating the stereochemical trajectory of incoming nucleophiles or electrophiles and ensuring high diastereomeric excess (d.e.).

Desymmetrization of the (2R,6S) Meso-Isomer

For the (2R,6S)-tert-butyl 2,6-dimethylmorpholine-4-carboxylate, both methyl groups sit in equatorial positions, making the chair conformation highly stable but achiral. To synthesize chiral derivatives from this commercially available starting material, researchers employ asymmetric deprotonation. By using a chiral base, one of the enantiotopic α-protons adjacent to the Boc-protected nitrogen is selectively removed, breaking the symmetry and yielding a highly enantioenriched substituted morpholine.

Quantitative Data Presentation

Table 1: Stereochemical Properties and Applications of 2,6-Dimethylmorpholine Isomers

IsomerStereochemistrySymmetryPrimary ApplicationCommercial Availability
(2R,6S) cisMeso (Achiral, Cs)Prochiral substrate for desymmetrizationHigh (Often sold as Boc-protected)
(2S,6S) transChiral (C2)Chiral auxiliary for asymmetric inductionModerate to High
(2R,6R) transChiral (C2)Chiral auxiliary for asymmetric inductionModerate to High

Experimental Workflows & Visualizations

G A 2,6-Dimethylmorpholine Scaffold B (2R,6S)-Isomer (Meso / Achiral) A->B C (2S,6S) / (2R,6R)-Isomers (Chiral / C2-Symmetric) A->C D Asymmetric Desymmetrization B->D Chiral Catalyst E Chiral Auxiliary Application C->E Substrate Attachment F Chiral Building Blocks D->F G Asymmetric Induction (e.g., Baclofen Synthesis) E->G

Divergent synthetic pathways: Meso desymmetrization vs. Chiral auxiliary induction.

Experimental Protocols

Protocol A: Enantioselective Desymmetrization of (2R,6S)-tert-butyl 2,6-dimethylmorpholine-4-carboxylate

Objective: To selectively functionalize the α-position of the meso-morpholine ring using chiral lithiation.

Step-by-Step Methodology:

  • Complex Formation: In an oven-dried Schlenk flask under argon, dissolve (-)-sparteine (1.2 equiv) in anhydrous Et2O (0.1 M). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Generation: Dropwise add sec-butyllithium (1.4 M in cyclohexane, 1.2 equiv) to the sparteine solution. Stir for 30 minutes at -78 °C.

  • Asymmetric Deprotonation: Slowly add a solution of (2R,6S)-tert-butyl 2,6-dimethylmorpholine-4-carboxylate (1.0 equiv) in Et2O. Maintain the temperature at -78 °C and stir for 3 hours.

    • Causality: The chiral sparteine ligand directs the sec-BuLi to selectively abstract one of the two enantiotopic equatorial α-protons, generating a configurationally stable dipole-stabilized organolithium intermediate.

  • Electrophilic Trapping: Add the chosen electrophile (e.g., methyl iodide, 1.5 equiv). Stir for 1 hour at -78 °C, then allow the reaction to slowly warm to room temperature overnight.

  • Self-Validating Step (ee Determination): Quench with saturated aqueous NH4Cl, extract with Et2O, and purify via flash chromatography. The success of the desymmetrization is self-validated by analyzing the purified product via chiral HPLC. An enantiomeric excess (ee) of >90% confirms the integrity of the chiral base complex and the stereoretentive trapping.

Protocol B: Application of (2S,6S)-2,6-Dimethylmorpholine as a Chiral Auxiliary in the Synthesis of (R)-(-)-Baclofen

Objective: To utilize the trans-isomer as a chiral auxiliary for the diastereoselective Michael addition of a Fischer carbene complex [4].

Pathway N1 (2S,6S)-2,6-Dimethylmorpholine (Chiral Auxiliary) N2 Fischer Carbene Complex Formation N1->N2 Attachment to Cr-carbene N3 Deprotonation (n-BuLi) Generation of Carbene Anion N2->N3 Base N4 Diastereoselective Michael Addition (-78°C) N3->N4 trans-p-chloro-nitrostyrene N5 1,4-Adduct Formation (High d.e.) N4->N5 Stereocontrol via Auxiliary N6 Auxiliary Cleavage (6M HCl) & Recovery N5->N6 Hydrolysis N6->N1 Auxiliary Recycling N7 (R)-(-)-Baclofen (Enantiopure Product) N6->N7 Product Isolation

Workflow for the enantioselective synthesis of (R)-(-)-baclofen using a chiral auxiliary.

Step-by-Step Methodology:

  • Auxiliary Attachment: React (2S,6S)-2,6-dimethylmorpholine with pentacarbonyl[methoxy(methyl)carbene]chromium(0) in THF at room temperature to form the (2S,6S)-aminocarbene complex.

    • Causality: The displacement of the methoxy group by the chiral amine installs the auxiliary directly onto the reactive carbene center, setting the stage for 1,3-asymmetric induction.

  • Carbene Anion Generation: Cool the aminocarbene complex solution to -78 °C and add n-BuLi (1.1 equiv) dropwise. Stir for 30 minutes.

  • Diastereoselective Michael Addition: Add trans-p-chloro-nitrostyrene (1.2 equiv) to the carbene anion at -78 °C.

    • Causality: The rigid chair conformation of the (2S,6S)-morpholine auxiliary shields one face of the carbene anion, forcing the nitrostyrene to attack from the less hindered face, resulting in high diastereomeric excess (d.e.).

  • Adduct Isolation: Quench the reaction, extract with dichloromethane, and purify the 1,4-adduct via column chromatography.

  • Self-Validating Step (Auxiliary Cleavage & Recovery): Reflux the purified 1,4-adduct in 6M HCl for 8 hours. This step completely deprotects the carboxylic function to yield (R)-(-)-baclofen while simultaneously releasing the chiral auxiliary as a hydrochloride salt. The quantitative recovery of optically pure (2S,6S)-2,6-dimethylmorpholine validates the non-destructive nature of the auxiliary cycle, proving the protocol's efficiency and economic viability [4].

References

  • Title: (2R,6S)-tert-butyl 2,6-dimethylmorpholine-4-carboxylate 95% Source: BuyChemJapan (AiFChem Product Data) URL: [Link]

  • Title: Enantioselective synthesis of (R)-(−)-baclofen using Fischer-type carbene anions Source: Tetrahedron: Asymmetry 11 (2000) 975–980 (CNR-IRIS) URL: [Link]

Sources

Application

Application Notes: Strategic Incorporation of Boc-Protected Morpholines in Peptidomimetic Synthesis

Introduction & Mechanistic Rationale The transition from flat, sp²-hybridized structures to sp³-rich, three-dimensional scaffolds is a cornerstone of modern drug discovery. Morpholine derivatives, particularly Boc-protec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The transition from flat, sp²-hybridized structures to sp³-rich, three-dimensional scaffolds is a cornerstone of modern drug discovery. Morpholine derivatives, particularly Boc-protected morpholine carboxylic acids (e.g., 4-Boc-3-morpholinecarboxylic acid and Boc-2-carboxymorpholine), have emerged as privileged building blocks in peptidomimetic synthesis. By replacing standard amino acid residues with morpholine scaffolds, researchers can drastically alter the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of peptides.

Recent have heavily utilized morpholine building blocks to generate sp³-rich peptidomimetics that act as potent aspartyl protease inhibitors and RGD integrin ligands[1]. The strategic integration of these rings achieves three primary mechanistic goals:

  • Conformational Constraint: The morpholine ring introduces significant steric bulk and restricts the dihedral angles (φ, ψ) of the peptide backbone, stabilizing bioactive conformations (such as β-turns) required for target affinity.

  • Physicochemical Enhancement: The heteroatoms (oxygen and basic nitrogen) act as hydrogen bond acceptors/donors. The basic nitrogen (pKa ~8.3) is protonated at physiological pH, drastically improving the aqueous solubility of otherwise hydrophobic peptide sequences.

  • Metabolic Stability: The non-natural cyclic backbone is unrecognized by most endogenous proteases (e.g., aminopeptidases), preventing rapid enzymatic degradation in vivo. Systematic chemical diversity approaches have demonstrated the utility of in expanding the metabolic half-life of peptidomimetics[2].

Morpholine_Logic BocMorph Boc-Protected Morpholine sp3 Increased sp3 Character BocMorph->sp3 Solubility Enhanced Aqueous Solubility BocMorph->Solubility Metabolism Improved Metabolic Stability BocMorph->Metabolism Target High-Affinity Peptidomimetic sp3->Target Solubility->Target Metabolism->Target

Pharmacological impact of incorporating morpholine scaffolds into peptide sequences.

Quantitative Impact on Physicochemical Properties

The incorporation of a single morpholine moiety can fundamentally shift the developability profile of a peptide. The table below summarizes the typical quantitative impact observed during lead optimization.

Physicochemical PropertyStandard Peptide (Linear)Morpholine-Modified PeptidomimeticFold Change / Impact
Aqueous Solubility ~5 - 10 mg/mL>50 mg/mL>5x Increase (Driven by basic nitrogen)
Plasma Half-Life (t½) <30 minutes>120 minutes>4x Increase (Protease resistance)
sp³ Fraction (Fsp³) ~0.25~0.45 - 0.55+80% (Enhanced 3D complexity)
LogD (pH 7.4) -2.5-0.8Optimized Lipophilicity

Experimental Workflows & Protocols

The use of allows for seamless integration into peptide synthesis workflows[3]. The tert-butyloxycarbonyl (Boc) group is strategically chosen to protect the secondary amine of the morpholine ring. In Fmoc-based Solid-Phase Peptide Synthesis (SPPS), placing a Boc-protected morpholine at the N-terminus creates a highly efficient, self-validating system: the final acidic cleavage step simultaneously releases the peptide from the resin and removes the Boc group, eliminating the need for orthogonal deprotection steps.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) N-Terminal Capping

Objective: Couple Boc-2-carboxymorpholine to the N-terminus of a resin-bound peptide.

  • Resin Preparation & Swelling: Swell 0.1 mmol of Fmoc-AA-Wang resin in 5 mL of N,N-dimethylformamide (DMF) for 30 minutes.

    • Causality: Swelling expands the polystyrene matrix, ensuring maximum diffusion of reagents to the reactive sites.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5 x 1 min).

    • Causality: Complete removal of the N-terminal Fmoc group is required to expose the primary amine for coupling.

  • Activation & Coupling:

    • Dissolve 0.3 mmol (3 eq) of Boc-2-carboxymorpholine and 0.29 mmol (2.9 eq) of HATU in 3 mL of DMF.

    • Add 0.6 mmol (6 eq) of N,N-Diisopropylethylamine (DIPEA).

    • Add the activated mixture to the resin and agitate for 2 hours at room temperature.

    • Causality: The morpholine carboxylic acid is sterically hindered. HATU generates a highly reactive OAt ester intermediate, driving the coupling to completion. A slight sub-stoichiometry of HATU (2.9 eq vs 3.0 eq) prevents the capping of unreacted amines by tetramethylguanidinium byproducts.

  • Washing & Verification: Wash the resin with DMF (3x), DCM (3x), and MeOH (3x). Perform a Kaiser test. A negative (yellow) result validates complete coupling.

  • Global Cleavage & Deprotection: Treat the resin with a cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), and 2.5% H₂O for 2 hours.

    • Causality: This is the self-validating step. TFA simultaneously cleaves the peptide from the Wang resin, removes any side-chain protecting groups, and removes the Boc group from the morpholine nitrogen, yielding the free morpholino-peptide. TIPS and H₂O scavenge reactive carbocations to prevent side-reactions.

  • Precipitation: Filter the resin, concentrate the filtrate under a nitrogen stream, and precipitate the peptide in cold diethyl ether. Centrifuge and lyophilize.

SPPS_Workflow Resin Resin Preparation (Swelling in DMF) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Coupling Coupling of Boc-Morpholine-OH (HATU / DIPEA) Deprotection->Coupling Washing Washing & Verification (Kaiser Test) Coupling->Washing Cleavage Global Cleavage & Deprotection (TFA / TIPS / H2O) Washing->Cleavage Product Morpholine-Modified Peptide (Precipitation in Ether) Cleavage->Product

Workflow for Solid-Phase Peptide Synthesis (SPPS) using Boc-protected morpholine building blocks.

Protocol B: Solution-Phase Synthesis of Morpholine Dipeptide Isosteres

Objective: Synthesize a short peptidomimetic intermediate by coupling 4-Boc-3-morpholinecarboxylic acid to an amino acid ester.

  • Reactant Preparation: Dissolve 1.0 mmol of 4-Boc-3-morpholinecarboxylic acid and 1.1 mmol of H-Phe-OMe·HCl in 10 mL of anhydrous Dichloromethane (DCM) at 0 °C.

  • Activation: Add 1.2 mmol of EDC·HCl and 1.2 mmol of HOBt, followed by 2.5 mmol of N-Methylmorpholine (NMM).

    • Causality: EDC/HOBt is preferred over uronium salts (like HATU) in solution-phase synthesis because the urea byproduct of EDC is water-soluble, drastically simplifying the downstream extraction process. HOBt suppresses the base-catalyzed epimerization of the stereocenter at the 3-position of the morpholine ring.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for 12 hours. Monitor conversion via LC-MS.

  • Workup: Wash the organic layer successively with 5% aqueous citric acid (removes unreacted amines), saturated NaHCO₃ (removes unreacted acids and HOBt), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash chromatography (Hexane/EtOAc) to yield the pure Boc-protected morpholine dipeptide isostere.

Expert Insights & Troubleshooting

  • Handling Steric Hindrance: The morpholine ring introduces significant local steric bulk. While coupling a Boc-morpholine carboxylic acid to a primary amine is straightforward with HATU, attempting to couple an amino acid onto the secondary amine of a deprotected morpholine ring (if the morpholine is internal to the sequence) often fails with standard agents. In such cases, utilizing symmetrical anhydrides or highly reactive acid chlorides is required to force the reaction to completion[1].

  • Epimerization Risks: The alpha-proton adjacent to the morpholine carboxylic acid (especially in 3-carboxymorpholine derivatives) is prone to base-catalyzed epimerization. Maintaining strict temperature control (0 °C during activation) and avoiding an excess of strong, unhindered bases is critical to maintaining enantiomeric purity.

References

  • Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics Source: Frontiers in Chemistry URL:[Link]

  • Expanding Complex Morpholines Using Systematic Chemical Diversity Source: Organic Letters (ACS Publications) URL:[Link]

Sources

Method

Application Note: Deprotection of the Boc Group from (2R,6S)-tert-butyl 2,6-dimethylmorpholine-4-carboxylate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Executive Summary & Mechanistic Rationale The tert-butyloxycarbonyl (...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Executive Summary & Mechanistic Rationale

The tert-butyloxycarbonyl (Boc) group is a ubiquitous protecting moiety in organic synthesis, prized for its stability under basic and nucleophilic conditions. The deprotection of (2R,6S)-tert-butyl 2,6-dimethylmorpholine-4-carboxylate to yield the corresponding secondary amine, (2R,6S)-2,6-dimethylmorpholine, is a critical transformation in the synthesis of various pharmaceutical agents, including kinase inhibitors and menin-MLL interaction inhibitors.

Causality in Experimental Design

While Boc deprotection is conventionally straightforward, the specific physicochemical properties of the (2R,6S)-2,6-dimethylmorpholine product necessitate a highly tailored approach:

  • High Volatility of the Free Base: The target molecule, (2R,6S)-2,6-dimethylmorpholine, has a relatively low molecular weight (115.18 g/mol ) and lacks strong intermolecular hydrogen-bond accepting groups other than its own heteroatoms. Consequently, the free base is highly volatile (bp ~146 °C). Standard protocols that involve basification and subsequent solvent evaporation under high vacuum frequently result in catastrophic product loss.

  • Mechanistic Pathway: Acid-catalyzed deprotection proceeds via the protonation of the carbamate carbonyl, followed by the expulsion of a tert-butyl cation (which eliminates a proton to form isobutylene gas) and the formation of a carbamic acid intermediate. This intermediate rapidly decarboxylates to release CO₂ gas and the amine salt [1].

  • Salt Isolation Strategy: To circumvent volatility issues, the protocol must be designed to isolate the product as a stable, non-volatile salt (e.g., hydrochloride or trifluoroacetate) rather than a free base [2]. The free base should only be generated in situ during downstream coupling reactions by adding a non-nucleophilic base (such as DIPEA or TEA).

Comparative Analysis of Deprotection Strategies

Selecting the appropriate acidic reagent is the most critical decision in this workflow. We evaluated the two most common acidic cleavage systems: Trifluoroacetic acid (TFA) in dichloromethane (DCM) and Hydrochloric acid (HCl) in 1,4-dioxane [1].

Table 1: Quantitative and Qualitative Comparison of Boc Deprotection Methods

ParameterMethod A: 4M HCl in 1,4-DioxaneMethod B: TFA in Dichloromethane (DCM)
Reagent Excess 5 – 10 equivalents20 – 50% v/v (Large excess)
Reaction Time 30 min – 2 hours1 – 4 hours
Product Form Hydrochloride (HCl) saltTrifluoroacetate (TFA) salt
Physical State Typically a filterable, crystalline solidOften a viscous oil or hygroscopic gum
Volatility Risk Low (Highly stable salt)Moderate to High (Requires co-evaporation)
Downstream Utility Excellent (Directly usable in couplings)Good (TFA salts can sometimes inhibit couplings)
Recommendation Optimal for volatile morpholinesAlternative for rapid LC-MS monitoring

Experimental Workflow

BocDeprotection Start N-Boc-(2R,6S)-2,6-dimethylmorpholine Choice Select Acidic Cleavage Reagent Start->Choice TFA Protocol B: TFA in DCM (20-30% v/v) Choice->TFA Alternative HCl Protocol A: 4M HCl in Dioxane (5-10 equivalents) Choice->HCl Preferred for volatility control Reaction Stir at RT (1-2 h) Monitor by TLC (Ninhydrin) TFA->Reaction HCl->Reaction Evap Concentrate in vacuo (Avoid high heat/vacuum) Reaction->Evap SaltA Trifluoroacetate Salt (Viscous Oil) Evap->SaltA From TFA SaltB Hydrochloride Salt (Crystalline Solid) Evap->SaltB From HCl End Ready for downstream coupling (Generate free base in situ) SaltA->End SaltB->End

Workflow for the acidic deprotection of N-Boc-(2R,6S)-2,6-dimethylmorpholine.

Step-by-Step Experimental Protocols

Protocol A: Deprotection using 4M HCl in 1,4-Dioxane (Preferred)

This protocol is engineered to be a self-validating system. The generation of gas serves as an immediate visual confirmation of the reaction initiation, while the precipitation of the salt confirms successful cleavage.

Materials:

  • (2R,6S)-tert-butyl 2,6-dimethylmorpholine-4-carboxylate (1.0 eq)

  • 4M HCl in 1,4-dioxane (commercially available)

  • Anhydrous diethyl ether

  • Methanol (optional co-solvent)

Procedure:

  • Substrate Preparation: In a clean, dry, round-bottom flask equipped with a magnetic stir bar, dissolve the Boc-protected morpholine (1.0 mmol) in a minimal amount of anhydrous 1,4-dioxane or methanol (approx. 2 mL).

  • Controlled Acid Addition: Cool the reaction flask to 0 °C using an ice-water bath. Slowly add 4M HCl in 1,4-dioxane (5.0 to 10.0 equivalents, 1.25 - 2.50 mL) dropwise [2]. Causality: Cooling the mixture controls the exothermic nature of the cleavage and regulates the evolution of isobutylene and CO₂ gases, preventing solvent bumping.

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir vigorously for 1 to 2 hours.

  • Self-Validation (Monitoring): Monitor the reaction via Thin Layer Chromatography (TLC). Crucial Insight: Because the aliphatic morpholine product lacks a UV chromophore, UV visualization will fail. You must use a Ninhydrin stain and heat the plate; the secondary amine will appear as a distinct colored spot (usually brown/purple) at the baseline or lower Rf compared to the starting material.

  • Isolation & Crystallization: Once complete conversion is confirmed, concentrate the reaction mixture under reduced pressure using a rotary evaporator. Do not exceed a water bath temperature of 30 °C.

  • Trituration: To the resulting crude residue, add cold, anhydrous diethyl ether (5–10 mL). Sonicate or scratch the inside of the flask with a glass rod to induce crystallization.

  • Collection: Filter the resulting white precipitate through a sintered glass funnel, wash with additional cold diethyl ether (2 × 5 mL), and dry briefly under a gentle vacuum to yield (2R,6S)-2,6-dimethylmorpholine hydrochloride.

Protocol B: Deprotection using TFA in Dichloromethane (Alternative)

Use this method if dioxane is incompatible with downstream workflows, or if rapid LC-MS monitoring is prioritized over solid isolation [4].

Procedure:

  • Preparation: Dissolve the Boc-protected morpholine (1.0 mmol) in anhydrous DCM (5.0 mL) and cool to 0 °C.

  • Cleavage: Slowly add neat Trifluoroacetic acid (TFA) to achieve a final concentration of 20–30% v/v (approx. 1.5 mL TFA).

  • Reaction: Stir at room temperature for 2 hours.

  • Workup: Evaporate the volatiles under reduced pressure. To remove residual TFA, add toluene (5 mL) to the flask and co-evaporate under vacuum. Repeat this co-evaporation step three times. The product, (2R,6S)-2,6-dimethylmorpholine trifluoroacetate, will typically remain as a viscous, pale-yellow oil.

Troubleshooting & Analytical Characterization

  • Issue: Low Yield / Product Loss: If the yield is unexpectedly low, the product was likely lost during evaporation. Ensure that the water bath on the rotary evaporator does not exceed 30 °C and avoid leaving the product on a high-vacuum pump overnight.

  • Issue: Incomplete Deprotection: Steric hindrance around the nitrogen (due to the adjacent methyl groups) can occasionally slow the reaction. If starting material remains after 2 hours, add an additional 2.0 equivalents of the acid and stir for another hour.

  • NMR Characterization: In the ¹H NMR (D₂O or DMSO-d₆) of the isolated salt, the disappearance of the intense singlet at ~1.45 ppm (corresponding to the 9 protons of the tert-butyl group) is the definitive marker of successful deprotection.

References

  • BenchChem. "A Comparative Guide to TFA and HCl for Boc Deprotection in Drug Development." BenchChem.
  • Common Organic Chemistry. "Boc Deprotection - HCl." Common Organic Chemistry.
  • Royal Society of Chemistry. "A systematic exploration of the effects of flexibility and basicity on sigma (σ) receptor binding in a series of substituted diamines." Organic & Biomolecular Chemistry.
  • National Institutes of Health (NIH). "Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride." PMC.
Application

Use of (2R,6s)-tert-butyl 2,6-dimethylmorpholine-4-carboxylate in medicinal chemistry.

Application Note: (2R,6s)-tert-Butyl 2,6-dimethylmorpholine-4-carboxylate in Medicinal Chemistry & Drug Discovery Executive Summary The compound (2R,6s)-tert-butyl 2,6-dimethylmorpholine-4-carboxylate (commonly referred...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: (2R,6s)-tert-Butyl 2,6-dimethylmorpholine-4-carboxylate in Medicinal Chemistry & Drug Discovery

Executive Summary

The compound (2R,6s)-tert-butyl 2,6-dimethylmorpholine-4-carboxylate (commonly referred to as Boc-cis-2,6-dimethylmorpholine) is a highly privileged, conformationally restricted building block in modern medicinal chemistry. While the free amine (cis-2,6-dimethylmorpholine) is the active pharmacophore embedded in numerous FDA-approved drugs and clinical candidates, it is a secondary amine prone to oxidation and unwanted side reactions. The Boc-protected variant serves as a stable, bench-ready precursor that allows chemists to perform orthogonal functionalizations or store the building block without degradation before late-stage deprotection and coupling[1].

Structural Rationale & Pharmacophore Dynamics

The strategic insertion of the cis-2,6-dimethylmorpholine moiety into a drug scaffold is driven by strict structure-activity relationship (SAR) principles:

  • Conformational Locking: The cis configuration (specifically the meso (2R,6S) isomer) forces both methyl groups into equatorial positions within the chair conformation. This minimizes 1,3-diaxial steric clashes, locking the morpholine ring into a highly stable, rigid structure. This conformational restriction reduces the entropic penalty upon binding to target proteins, significantly enhancing binding affinity[2].

  • Metabolic Shielding: Unsubstituted morpholines are highly susceptible to cytochrome P450-mediated α -oxidation, leading to ring-opening and rapid clearance. The equatorial methyl groups provide critical steric shielding to the adjacent carbon atoms, blocking this metabolic liability and drastically improving the pharmacokinetic (PK) profile of the drug[3].

  • Lipophilicity Tuning: The addition of two methyl groups shifts the LogP of the fragment, enhancing membrane permeability without violating Lipinski’s Rule of Five.

Key Applications in Drug Discovery

The most prominent application of this building block is in the synthesis of Sonidegib (Odomzo/LDE225) , an FDA-approved Hedgehog (Hh) pathway inhibitor used for the treatment of basal cell carcinoma[3]. Sonidegib acts as an antagonist of the Smoothened (SMO) receptor. The cis-2,6-dimethylmorpholine group is essential for deep insertion into the hydrophobic pocket of the SMO receptor, preventing downstream activation of GLI transcription factors.

Hh_Pathway PTCH1 PTCH1 Receptor (Inhibits SMO) SMO Smoothened (SMO) (Active) PTCH1->SMO Represses (Absence of Hh) GLI GLI Transcription Factors (Activated) SMO->GLI Activates GeneExp Target Gene Expression (Proliferation/Survival) GLI->GeneExp Promotes Sonidegib Sonidegib (LDE225) (SMO Antagonist) Sonidegib->SMO Binds & Inhibits

Hedgehog signaling pathway and SMO inhibition by Sonidegib.

Beyond oncology, this building block is heavily utilized in the development of novel DNA gyrase-inhibiting spiropyrimidinetriones for multidrug-resistant bacterial infections[1] and Bromodomain and Extra-Terminal (BET) inhibitors[2].

Physicochemical Data Presentation

ParameterUnsubstituted Morpholinecis-2,6-DimethylmorpholineMedicinal Chemistry Impact
Calculated LogP -0.86+0.35Increased lipophilicity enhances membrane permeability and BBB penetration.
pKa (Conjugate Acid) 8.368.95Increased basicity alters the ionization state at physiological pH, affecting target residence time.
Metabolic Stability Low (Prone to α -oxidation)HighSteric hindrance from equatorial methyls blocks CYP450-mediated ring opening[3].
Conformational State Flexible chairLocked chairMinimizes entropic penalty upon target binding, improving receptor selectivity[2].

Experimental Protocols

The following workflows detail the extraction of the active pharmacophore from the Boc-protected precursor and its subsequent integration into a drug scaffold (e.g., the Sonidegib intermediate).

Synthetic_Workflow BocMorph (2R,6s)-Boc-2,6- dimethylmorpholine FreeMorph cis-2,6-dimethylmorpholine (Free Amine) BocMorph->FreeMorph TFA/DCM (Deprotection) SNAr SNAr Reaction (with 2-Cl-5-NO2-Pyridine) FreeMorph->SNAr DIPEA, DMF (Coupling) Sonidegib Sonidegib (API) SNAr->Sonidegib Multi-step Synthesis

Synthetic workflow from Boc-protected morpholine to Sonidegib.
Protocol A: Acidic Cleavage of the Boc Group

Objective: Yield the free cis-2,6-dimethylmorpholine amine for downstream coupling.

  • Causality: The tert-butoxycarbonyl (Boc) group is highly acid-labile. Trifluoroacetic acid (TFA) protonates the carbamate oxygen, leading to the fragmentation of the tert-butyl cation (which eliminates as isobutylene gas) and carbon dioxide, leaving the free secondary amine as a TFA salt.

  • Step 1: Dissolve (2R,6s)-tert-butyl 2,6-dimethylmorpholine-4-carboxylate (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M) under a nitrogen atmosphere.

  • Step 2: Cool the reaction mixture to 0 °C using an ice bath. Rationale: Controlling the temperature prevents exothermic degradation and minimizes the volatility of the resulting free amine.

  • Step 3: Add TFA (10.0 eq) dropwise over 10 minutes. Remove the ice bath and stir at room temperature for 2 hours.

  • Step 4 (Self-Validation): Monitor the reaction via Thin Layer Chromatography (TLC). Because the morpholine lacks a UV chromophore, stain the TLC plate with Ninhydrin and heat. The complete disappearance of the starting material and the emergence of a purple/red spot confirms successful deprotection.

  • Step 5: Concentrate the mixture in vacuo. Neutralize with saturated aqueous NaHCO3​ and extract with DCM to yield the free base.

Protocol B: SNAr Coupling to Heteroaryl Halides (Sonidegib Intermediate)

Objective: Couple the newly freed morpholine to a heteroaryl chloride (e.g., 2-chloro-5-nitropyridine).

  • Causality: The free cis-2,6-dimethylmorpholine acts as a nucleophile. N,N-Diisopropylethylamine (DIPEA) is utilized as a sterically hindered, non-nucleophilic base to scavenge the HCl byproduct, driving the reaction forward without competing for the electrophile. DMF is chosen as a polar aprotic solvent to stabilize the Meisenheimer complex intermediate inherent to the SNAr mechanism.

  • Step 1: Dissolve 2-chloro-5-nitropyridine (1.0 eq) and cis-2,6-dimethylmorpholine (1.2 eq) in anhydrous DMF (0.5 M).

  • Step 2: Add DIPEA (2.0 eq) to the solution.

  • Step 3: Heat the reaction mixture to 80 °C and stir for 4–6 hours. Rationale: The electron-withdrawing nitro group sufficiently activates the pyridine ring for SNAr, but mild heating is required to overcome the steric hindrance of the equatorial methyl groups on the morpholine nucleophile.

  • Step 4 (Self-Validation): Monitor the reaction via LC-MS. The protocol is self-validating when the Total Ion Chromatogram (TIC) shows the complete consumption of the heteroaryl halide and the mass spectrum confirms the exact [M+H]+ peak of the coupled product (cis-2,6-dimethyl-4-(5-nitropyridin-2-yl)morpholine).

  • Step 5: Quench with water, extract with Ethyl Acetate, wash the organic layer with brine (to remove DMF), dry over Na2​SO4​ , and concentrate.

References[1] Title: Design, Synthesis, and Biological Evaluation of Novel DNA Gyrase-Inhibiting Spiropyrimidinetriones as Potent Antibiotics for Treatment of Infections Caused by Multidrug-Resistant Gram-Positive Bacteria

Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link][2] Title: Discovery and Preclinical Pharmacology of an Oral Bromodomain and Extra-Terminal (BET) Inhibitor Using Scaffold-Hopping and Structure-Guided Drug Design Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link][3] Title: Synthetic Approaches to the New Drugs Approved During 2015 Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Boc-Protected Morpholines

Welcome to the Technical Support Center for the synthesis of Boc-protected morpholines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side re...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of Boc-protected morpholines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the N-Boc protection of morpholine and its derivatives. Our aim is to provide practical, field-tested insights and solutions to ensure the integrity and success of your synthetic workflows.

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone for amine protection in multi-step organic synthesis, valued for its stability across a range of reaction conditions and its facile cleavage under acidic conditions.[1] The protection of morpholine, a common scaffold in medicinal chemistry, is a routine yet occasionally problematic transformation. This guide provides a detailed exploration of potential side reactions, troubleshooting strategies, and preventative measures.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of Boc protection of morpholine?

The reaction involves the nucleophilic attack of the secondary amine of morpholine on one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O). This is often facilitated by a base to neutralize the protonated amine intermediate. The unstable intermediate then collapses, releasing tert-butanol and carbon dioxide, to yield the stable N-Boc protected morpholine.[1][2]

Q2: What are the most common side reactions when synthesizing Boc-protected morpholine?

The most prevalent side reactions are generally not specific to the morpholine ring itself but are common to Boc protection of secondary amines. These include:

  • Incomplete Reaction: The starting morpholine remains, leading to purification challenges.

  • Formation of Urea Derivatives: This can occur, particularly when using certain catalysts or if the Boc₂O degrades.[3]

  • Formation of Carbamic-Carbonic Anhydride Intermediates: These unstable species can sometimes be isolated but typically convert to the desired product or other byproducts.[4]

Q3: Is the morpholine ring susceptible to opening under standard Boc protection conditions?

Standard Boc protection conditions, which are typically neutral or basic and conducted at or near room temperature, are generally not harsh enough to induce the opening of the stable morpholine ring. Ring-opening of morpholine derivatives has been reported under more forcing conditions, such as high-temperature oxidation or in the presence of specific catalysts for polymerization, which are not relevant to standard Boc protection protocols.[5][6]

Q4: Can the ether oxygen of the morpholine ring react with Boc₂O?

While Boc₂O can react with alcohols, especially in the presence of a catalyst like 4-(dimethylaminopyridine) (DMAP), the ether oxygen of morpholine is significantly less nucleophilic than the secondary amine.[3] Under standard conditions for N-Boc protection, reaction at the ether oxygen is highly unlikely and not a commonly observed side reaction.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of Boc-protected morpholines and provides actionable solutions.

Issue 1: Incomplete Conversion to Boc-Protected Morpholine

Symptom: TLC or LC-MS analysis shows a significant amount of starting morpholine remaining after the expected reaction time.

Possible Causes & Solutions:

Possible Cause Underlying Rationale Recommended Solution Experimental Protocol
Insufficient Reagent The stoichiometry of Boc₂O to morpholine is critical. An insufficient amount will naturally lead to an incomplete reaction.Increase the equivalents of Boc₂O. A slight excess (1.1 to 1.5 equivalents) is standard practice.To a solution of morpholine (1.0 eq) in a suitable solvent (e.g., THF, DCM), add di-tert-butyl dicarbonate (1.2 eq) dropwise at room temperature. Stir for 2-4 hours and monitor by TLC.
Low Reactivity Steric hindrance on the morpholine ring or low nucleophilicity of the amine can slow the reaction.Add a catalyst such as 4-(dimethylaminopyridine) (DMAP). DMAP acts as a nucleophilic catalyst, activating the Boc₂O.[2]To a solution of morpholine (1.0 eq) and Boc₂O (1.1 eq) in DCM, add a catalytic amount of DMAP (0.05-0.1 eq). Stir at room temperature and monitor the reaction. Be aware that DMAP can increase the likelihood of side reactions.[2]
Inappropriate Solvent The polarity and solubility properties of the solvent can affect reaction rates.Use a polar aprotic solvent like acetonitrile or THF to ensure all reactants are fully dissolved.Dissolve the morpholine derivative in anhydrous acetonitrile and proceed with the addition of Boc₂O and a base if necessary.
Base Incompatibility If using a base like triethylamine (TEA), its basicity might not be sufficient for deprotonating the intermediate in a timely manner for less reactive morpholines.Switch to a stronger non-nucleophilic base or use aqueous basic conditions (e.g., NaOH or NaHCO₃).[7]Dissolve the morpholine in a mixture of THF and aqueous 1M NaOH. Add Boc₂O and stir vigorously at room temperature.
Issue 2: Formation of an Unexpected Byproduct with a Higher Molecular Weight

Symptom: Mass spectrometry analysis reveals a significant peak corresponding to a mass higher than the expected Boc-morpholine, potentially a urea derivative.

Possible Causes & Solutions:

Possible Cause Underlying Rationale Recommended Solution Experimental Protocol
Urea Formation This can be promoted by certain catalysts or reaction conditions, especially if isocyanate intermediates are formed from the Boc-protected amine.[3][8]Avoid the use of strong activating agents if possible. If using DMAP, use it in truly catalytic amounts. Ensure the reaction temperature is not excessively high.Conduct the reaction at 0 °C to room temperature. If using DMAP, limit it to 0.05 equivalents. Monitor the reaction closely and stop it once the starting material is consumed to minimize byproduct formation.
Reaction with Impurities Impurities in the starting morpholine or solvents could lead to side reactions.Ensure the purity of the starting materials and use anhydrous solvents.Purify the morpholine by distillation if necessary. Use freshly opened or properly stored anhydrous solvents.

Visualization of Key Processes

Troubleshooting Workflow for Incomplete Boc Protection

start Incomplete Boc Protection Observed check_reagents Verify Reagent Stoichiometry (Boc₂O > 1.0 eq) start->check_reagents check_conditions Review Reaction Conditions (Solvent, Temperature) check_reagents->check_conditions Stoichiometry OK add_catalyst Consider Adding a Catalyst (e.g., DMAP) check_conditions->add_catalyst Conditions Standard change_base Optimize Base (e.g., aq. NaOH) check_conditions->change_base Aprotic/Weak Base Used monitor Monitor Reaction Progress (TLC/LC-MS) add_catalyst->monitor Catalyst Added change_base->monitor purify_sm Purify Starting Material purify_sm->start Re-run Reaction complete Reaction Complete monitor->complete Conversion >95% incomplete Still Incomplete monitor->incomplete Conversion Stalled incomplete->purify_sm

Caption: A decision tree for troubleshooting incomplete Boc protection of morpholine.

Mechanism of DMAP Catalysis in Boc Protection

Boc2O Boc₂O Activated_Boc Activated Boc-DMAP Intermediate Boc2O->Activated_Boc + DMAP DMAP DMAP Activated_Boc->DMAP - DMAP (catalytic cycle) Boc_Morpholine Boc-Morpholine Activated_Boc->Boc_Morpholine + Morpholine Morpholine Morpholine Byproducts t-BuOH + CO₂ Boc_Morpholine->Byproducts releases

Caption: The catalytic role of DMAP in the Boc protection of morpholine.

Analytical Characterization of Products and Byproducts

Accurate identification of the desired product and any side products is crucial for process optimization.

Analytical Technique Application in Boc-Morpholine Synthesis
Thin-Layer Chromatography (TLC) Rapid, qualitative monitoring of reaction progress. Allows for visualization of starting material consumption and product formation.
Liquid Chromatography-Mass Spectrometry (LC-MS) Provides quantitative information on reaction conversion and allows for the detection and tentative identification of byproducts based on their mass-to-charge ratio.
Gas Chromatography-Mass Spectrometry (GC-MS) Useful for analyzing the purity of the final product and identifying volatile impurities. Derivatization may be necessary for non-volatile byproducts.[9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides definitive structural confirmation of the desired Boc-protected morpholine and allows for the structural elucidation of any isolated byproducts.

References

  • Benchchem. (2025).
  • Reddit. (2021). Having great trouble with a Boc-protection reaction.
  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + DMAP).
  • Wikipedia. (2024).
  • Organic Syntheses. (n.d.).
  • Echemi. (2024).
  • Benchchem. (2025).
  • Sigma-Aldrich. (n.d.).
  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base + DMAP).
  • Google Patents. (n.d.).
  • PMC. (n.d.). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine.
  • (2011). Activity and selectivity of DMAP derivatives in acylation reactions: experimental and theoretical studies.
  • WordPress.com. (2012).
  • ChemicalBook. (2019).
  • PMC. (n.d.).
  • Benchchem. (2025).
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Organic Syntheses. (n.d.). 1. Procedure.
  • ResearchGate. (n.d.). Representative morpholine ring formation. Reagents and conditions: a)... | Download Scientific Diagram.
  • ACS Publications. (2014).
  • ResearchGate. (n.d.). (PDF) Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols1.
  • ResearchGate. (n.d.). (PDF) Morpholines. Synthesis and Biological Activity.
  • PMC. (n.d.).
  • ACS Publications. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols1.
  • ACS Publications. (2019).
  • MDPI. (2005). Synthesis of 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol, and 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol.
  • ResearchGate. (2018).
  • Semantic Scholar. (n.d.). Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition.
  • RSC Publishing. (n.d.). Condensation of carboxylic acids with amines using the Boc2O/DMAP system under solvent-free conditions.
  • MDPI. (2023).
  • The Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks.
  • ChemRxiv. (n.d.).
  • MDPI. (2023). Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide.
  • Google Patents. (n.d.). EP0051211A1 - Use of carbonic-acid/carbamic-acid anhydrides as CO2-cleaving blowing agents in the production of cellular or foam-like plastics.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). (A) Formation of carbamate from TBD–CO2 adduct and morpholine. (B)... | Download Scientific Diagram.
  • Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester.
  • Thermo Fisher Scientific. (n.d.). Discovery of Emerging Disinfection By-Products in Water Using Gas Chromatography Coupled with Orbitrap-based Mass Spectrometry.
  • Beilstein Journals. (2019). N-(1-Phenylethyl)aziridine-2-carboxylate esters in the synthesis of biologically relevant compounds.
  • RSC Publishing. (n.d.). A new synthetic approach to cyclic ureas through carbonylation using di-tert-butyl dicarbonate (boc anhydride)
  • ResearchGate. (2026). Alkylation of morpholine and prolidine by phthalimide substituted Ru(II)
  • (n.d.). M298 マイクロプラスチックの解析に向けた熱分解GC/MSによる樹脂混合試料の分析.

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for Boc Protection of Amines

Welcome to the Technical Support Center for the optimization of tert-butoxycarbonyl (Boc) protection of amines. This guide is designed for researchers, scientists, and drug development professionals who utilize this crit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the optimization of tert-butoxycarbonyl (Boc) protection of amines. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical transformation in their synthetic workflows. Here, we will address common challenges, provide in-depth troubleshooting strategies, and offer detailed experimental protocols to ensure the successful and efficient protection of your amine-containing molecules.

Core Principles of Boc Protection

The Boc group is a cornerstone of modern organic synthesis, particularly in peptide synthesis and medicinal chemistry.[1] Its popularity stems from its ease of introduction, stability across a wide range of reaction conditions, and facile removal under mild acidic conditions.[1][2] The protection reaction typically involves the nucleophilic attack of an amine on di-tert-butyl dicarbonate ((Boc)₂O), forming a stable carbamate and effectively masking the amine's nucleophilicity and basicity.[1][3] This allows for subsequent chemical modifications on other parts of the molecule that would otherwise be incompatible with a free amine.[1]

A key advantage of the Boc group is its orthogonality with other common protecting groups. For instance, it remains intact under the basic conditions used to cleave the Fmoc group and is resistant to the catalytic hydrogenation conditions that remove the Cbz group, making it invaluable in multi-step synthetic sequences.[1][4]

Troubleshooting Guide: Common Issues and Solutions

This section addresses frequent problems encountered during the Boc protection of amines, their probable causes, and actionable solutions.

ProblemPossible Cause(s)Suggested Solution(s)
1. Incomplete or Failed Reaction Low Nucleophilicity of the Amine: Electron-deficient anilines or sterically hindered amines react slowly with (Boc)₂O.[5][6]Increase Reaction Temperature: Gently heating the reaction (e.g., to 40-55°C) can increase the rate.[7][8] Add a Catalyst: A catalytic amount of 4-dimethylaminopyridine (DMAP) can activate the (Boc)₂O.[7][9] Use an Alcoholic Solvent: Solvents like methanol can significantly accelerate the protection of aromatic amines, even without a base.[7][10][11]
Poor Solubility of Starting Material: Zwitterionic compounds like amino acids often have poor solubility in common organic solvents.[5][12]Use Aqueous Basic Conditions: Dissolving the amine in an aqueous solution with a base like NaOH or NaHCO₃ can improve solubility.[7] Employ Solvent Mixtures: A mixture of solvents such as water/THF or water/dioxane can enhance the solubility of polar starting materials.[7]
Inappropriate Base: The choice and amount of base are critical for driving the reaction to completion.[5]Select an Appropriate Base: Triethylamine (TEA) is a common choice for neutralizing acidic byproducts. For amino acids, an inorganic base like sodium hydroxide or sodium bicarbonate in an aqueous medium is often effective.[7]
Hydrolysis of (Boc)₂O: In the presence of water, (Boc)₂O can hydrolyze. While aminolysis is generally faster, prolonged reaction times in aqueous media with insufficient excess of (Boc)₂O can lead to lower yields.[5]Use a slight excess of (Boc)₂O (1.1-1.5 equivalents). [5] Monitor the reaction closely to avoid unnecessarily long reaction times.
2. Formation of Side Products Double Boc-Protection (N,N-di-Boc): Primary amines can sometimes be di-protected, especially with a large excess of (Boc)₂O or under forcing conditions.[9]Control Stoichiometry: Use a stoichiometric amount of (Boc)₂O (1.0-1.1 equivalents) and monitor the reaction closely by TLC or LC-MS.[7] Catalyst-Free Conditions in Water: Performing the reaction in water without a catalyst can favor mono-N-Boc protection.[7]
Reaction with Other Functional Groups: Other nucleophilic groups, such as hydroxyl (-OH) or thiol (-SH), can also react with (Boc)₂O.[7]Optimize Reaction Conditions: Conduct the reaction at a lower temperature (e.g., 0°C to room temperature) to favor reaction with the more nucleophilic amine.[7] Avoid Strong Bases: Avoid using a strong base if selective N-protection is desired.
Formation of Isocyanates or Ureas: These side products can form, particularly when using a base.[5][13]Consider Catalyst-Free or Aqueous Conditions: These conditions can suppress the formation of some side products.[13][14]
3. Difficult Work-up Emulsion Formation: This is common in biphasic (aqueous/organic) work-ups.Add Brine: Washing with a saturated aqueous solution of sodium chloride can help break up emulsions. Filter through Celite: Passing the mixture through a pad of Celite can sometimes resolve persistent emulsions.
Product Solubility Issues: The Boc-protected product may have different solubility properties than the starting material, complicating extraction.Adjust pH: For compounds with acidic or basic functional groups, adjusting the pH of the aqueous layer can facilitate extraction into the organic phase. Choose an Appropriate Extraction Solvent: Test different organic solvents to find one that provides good solubility for your product.

Frequently Asked Questions (FAQs)

Q1: My Boc protection reaction is showing low or no conversion. What are the primary reasons for this?

Several factors can lead to an incomplete or failed Boc protection reaction. The most common culprits are the low nucleophilicity of the amine, poor solubility of the starting material, an inappropriate choice or amount of base, and hydrolysis of the (Boc)₂O reagent.[5] Electron-deficient amines, like anilines with electron-withdrawing groups, or sterically hindered amines react more slowly.[5] Additionally, zwitterionic compounds such as amino acids may not dissolve well in standard organic solvents, hindering the reaction.[5][12]

Q2: How can I improve the yield for a poorly reactive amine (e.g., sterically hindered or electron-deficient)?

For these challenging substrates, several strategies can be employed. Increasing the reaction temperature to around 40°C can enhance the rate, but be mindful that (Boc)₂O can decompose at higher temperatures.[5] The addition of a catalytic amount of DMAP is a common and effective method to activate the (Boc)₂O.[9] Changing the solvent to an alcohol like methanol has been shown to significantly accelerate the protection of aromatic amines.[7][10] For extremely unreactive anilines, a two-step procedure involving the formation of a di-Boc intermediate followed by selective mono-deprotection can be successful.[6]

Q3: Is a base always necessary for Boc protection?

No, a base is not always required. The reaction can proceed without a base, as the tert-butyl carbonate leaving group can decompose into tert-butanol and CO₂, with the former being protonated by the newly formed carbamate.[3][15] However, a base like triethylamine (TEA) is often added to neutralize the acidic byproducts and accelerate the reaction.[5][16] For amino acids, an inorganic base like sodium hydroxide is typically used in an aqueous medium to deprotonate the ammonium group, forming a more soluble salt that reacts readily with (Boc)₂O.[7]

Q4: I am working with a primary amine and getting a significant amount of the N,N-di-Boc side product. How can I prevent this?

The formation of the di-protected product usually occurs under forcing conditions or with a large excess of (Boc)₂O.[9] To favor mono-protection, carefully control the stoichiometry by using only 1.0 to 1.1 equivalents of (Boc)₂O.[7] Running the reaction at a lower temperature (e.g., 0°C to room temperature) and in the absence of a strong base can also improve selectivity.[7]

Q5: What is the best workup procedure for a Boc protection reaction?

A standard workup involves removing the solvent under reduced pressure, followed by dissolving the residue in an organic solvent like ethyl acetate. The organic layer is then washed sequentially with a weak acid (e.g., 5% citric acid solution or dilute HCl) to remove any remaining amine and base, a saturated aqueous solution of sodium bicarbonate to remove acidic byproducts, and finally with brine.[5][7] The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated to yield the crude product, which can be purified by flash column chromatography if necessary.[5]

Q6: My starting material is an amino acid. What are the recommended conditions for its Boc protection?

Due to their zwitterionic nature, amino acids often have poor solubility in many organic solvents.[5] A highly effective and common method is to dissolve the amino acid in an aqueous solution of a base, such as 1M sodium hydroxide, often mixed with a co-solvent like dioxane or THF.[7] (Boc)₂O (1.1 equivalents) is then added, and the mixture is stirred vigorously at room temperature. The reaction progress can be monitored by TLC. After completion, the mixture is acidified (pH 2-3) with a cold acid solution (e.g., 1M HCl) to protonate the carboxylate, and the N-Boc protected amino acid is then extracted with an organic solvent.[7]

Experimental Protocols

Protocol 1: General Procedure for Boc Protection of a Primary/Secondary Amine
  • Dissolution: Dissolve the amine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.

  • Base Addition: Add triethylamine (1.2–1.5 equivalents) to the solution and stir for 5-10 minutes at room temperature.

  • (Boc)₂O Addition: Add di-tert-butyl dicarbonate (1.1–1.5 equivalents) to the stirring solution, either as a solid in one portion or as a solution in a small amount of the reaction solvent.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 1 to 12 hours.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent such as ethyl acetate.

  • Washing: Wash the organic layer with water, followed by a saturated aqueous solution of sodium bicarbonate, and then brine.[5]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to obtain the crude product.

  • Purification: If necessary, purify the crude product by flash column chromatography on silica gel.

Protocol 2: Boc Protection of an Amino Acid
  • Dissolution: Dissolve the amino acid (1.0 equivalent) in a 1:1 mixture of 1,4-dioxane and 1M aqueous sodium hydroxide solution.

  • Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) to the solution.

  • Reaction: Stir the mixture vigorously at room temperature overnight.

  • Work-up: Cool the reaction mixture in an ice bath and acidify to pH 2-3 with a cold 1M HCl solution.

  • Extraction: Extract the product with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-Boc protected amino acid.[7]

Visualizing the Boc Protection Mechanism

The following diagrams illustrate the key mechanistic pathways for the Boc protection of an amine.

Mechanism without an External Base

Boc_Protection_No_Base cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Collapse & Proton Transfer cluster_2 Step 3: Decomposition & Final Products Amine R-NH₂ Tetrahedral_Intermediate Tetrahedral Intermediate Amine->Tetrahedral_Intermediate Attacks C=O Boc2O (Boc)₂O Boc2O->Tetrahedral_Intermediate Protonated_Carbamate Protonated Carbamate Tetrahedral_Intermediate->Protonated_Carbamate Collapse Leaving_Group ⁻O(CO)OtBu Tetrahedral_Intermediate->Leaving_Group Boc_Amine R-NH-Boc Protonated_Carbamate->Boc_Amine Deprotonation by Leaving Group tBuOH tBuOH Leaving_Group->tBuOH Decomposes CO2 CO₂ Leaving_Group->CO2

Caption: Boc protection mechanism in the absence of an external base.[3][15]

Mechanism with DMAP Catalysis

Boc_Protection_DMAP cluster_activation Activation of (Boc)₂O cluster_reaction Reaction with Amine DMAP DMAP Activated_Boc Boc-pyridinium (Highly Electrophilic) DMAP->Activated_Boc Attacks DMAP_regen DMAP (regenerated) Boc2O_re (Boc)₂O Boc2O_re->Activated_Boc Boc_Amine_re R-NH-Boc Activated_Boc->Boc_Amine_re Activated_Boc->DMAP_regen Leaves Amine_re R-NH₂ Amine_re->Boc_Amine_re Attacks

Caption: DMAP-catalyzed activation of (Boc)₂O for accelerated amine protection.[17]

Troubleshooting Workflow

For a systematic approach to diagnosing and resolving issues, please refer to the following workflow:

Troubleshooting_Workflow start Start: Incomplete Boc Protection check_amine Is the amine sterically hindered or electron-deficient? start->check_amine check_solubility Is the starting material fully dissolved? check_amine->check_solubility No increase_temp Increase Temperature Add DMAP Use Alcoholic Solvent check_amine->increase_temp Yes check_conditions Review Reaction Conditions (Base, Temp, Time) check_solubility->check_conditions Yes change_solvent Use Aqueous Base Employ Solvent Mixture (e.g., Water/THF) check_solubility->change_solvent No success Reaction Successful check_conditions->success Optimized re_evaluate Re-evaluate Stoichiometry & Monitor Closely (TLC/LCMS) check_conditions->re_evaluate Still Fails increase_temp->check_solubility change_solvent->check_conditions re_evaluate->start Iterate

Caption: A decision-making workflow for troubleshooting incomplete Boc protection.

By understanding the underlying principles and systematically addressing potential issues, researchers can effectively optimize the Boc protection of amines for their specific substrates and synthetic goals.

References

  • Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. Retrieved from [Link]

  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O). Retrieved from [Link]

  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O + Base). Retrieved from [Link]

  • Master Organic Chemistry. (2023, April 11). Amine Protection and Deprotection. Retrieved from [Link]

  • Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(35), 14856-14870.
  • SYNLETT. (2011). Environmentally Benign N-Boc Protection under Solvent- and Catalyst-Free Conditions. Retrieved from [Link]

  • Darnbrough, S., et al. (2001). An improved synthesis of n-boc protected aryl amines.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Chankeshwara, S. V., & Chakraborti, A. K. (2006).
  • Reddit. (2021, June 17). Having great trouble with a Boc-protection reaction. Retrieved from [Link]

  • Chemtips. (2012, June 18). Reactions that Work: Boc Protection. Retrieved from [Link]

  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O + DMAP). Retrieved from [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing the Yield of (2R,6S)-tert-Butyl 2,6-Dimethylmorpholine-4-Carboxylate Synthesis

Welcome to the Technical Support Center. This portal is dedicated to researchers, scientists, and drug development professionals facing yield bottlenecks in the synthesis of (2R,6S)-tert-butyl 2,6-dimethylmorpholine-4-ca...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This portal is dedicated to researchers, scientists, and drug development professionals facing yield bottlenecks in the synthesis of (2R,6S)-tert-butyl 2,6-dimethylmorpholine-4-carboxylate (also known as Boc-protected cis-2,6-dimethylmorpholine)[1].

Our troubleshooting guides and validated protocols are built on mechanistic causality, ensuring that every experimental step you take is scientifically grounded and self-validating.

Part 1: Mechanistic Causality & Yield Bottlenecks

Before diving into the troubleshooting FAQs, it is critical to understand why yield drops occur. The synthesis of the target compound relies on two primary phases: the formation of the morpholine ring and the subsequent Boc-protection of the secondary amine[2],[3].

  • Isomeric Purity & Ring Closure: The foundational structure is synthesized via the acid-catalyzed dehydration and cyclization of diisopropanolamine[2]. If the sulfuric acid concentration is too low (<70%), the reaction favors linear dehydration byproducts (e.g., iminodipropanol) rather than the desired cyclization[4]. Furthermore, the reaction produces a mixture of cis (2R,6S) and trans isomers[5]. Because the cis isomer is the thermodynamically favored meso compound, prolonged heating (150–190°C for 4–5 hours) maximizes the cis ratio[2],[4].

  • Volatility and Aqueous Solubility: Free cis-2,6-dimethylmorpholine is highly water-soluble and somewhat volatile (b.p. 152–154°C)[4]. A primary cause of yield loss is the evaporation or aqueous retention of the free amine during the neutralization workup (using 40–50% NaOH) prior to Boc protection[4].

  • Boc-Protection Kinetics: Di-tert-butyl dicarbonate (Boc2O) reacts optimally with the unprotonated amine[3]. If the pH drops below 9 during the reaction, the amine becomes protonated, halting the reaction and allowing Boc2O to slowly hydrolyze, severely depressing the yield.

Part 2: Troubleshooting FAQs

Q1: My isolated yield of the Boc-protected product is lower than 40%, even though TLC showed full conversion of the starting material. Where is the product going? A: The loss almost certainly occurs before the Boc protection step. Free cis-2,6-dimethylmorpholine is highly soluble in water. If you are extracting the free amine from an aqueous layer, standard solvents like ethyl acetate or dichloromethane will leave a significant portion of the amine in the aqueous phase. Self-Validating Solution: Saturate the aqueous layer with potassium carbonate (K2CO3) before extraction, or better yet, perform the Boc protection directly on the crude amine salt using Schotten-Baumann biphasic conditions (e.g., THF/Water with NaOH). This bypasses the need to isolate the volatile free amine.

Q2: How can I ensure I am only protecting the cis (2R,6S) isomer and not the trans isomer? A: The cis isomer must be enriched prior to Boc protection. While the industrial synthesis yields a mixture[5], the cis isomer can be isolated via fractional distillation[4]. Alternatively, you can selectively crystallize the hydrochloride salt of the cis isomer from ethanol/ethyl acetate. The trans isomer salt is significantly more soluble and remains in the mother liquor.

Q3: During the Boc protection step, I observe unreacted starting material even after adding 1.2 equivalents of Boc2O. Should I add more? A: Do not add more Boc2O immediately. The issue is likely pH-related, not reagent-limited. The reaction of the amine with Boc2O generates tert-butanol and carbon dioxide, but if you are using a hydrochloride salt as the starting material, the liberation of HCl will drop the pH. Self-Validating Solution: Check the pH of the reaction mixture. It must be maintained between 9 and 10. If it is acidic or neutral, add aqueous NaOH or triethylamine (TEA) until the pH is restored, and the reaction will proceed to completion.

Part 3: Quantitative Data & Optimization

The following table summarizes the impact of extraction methods and pH control on the overall yield of the Boc-protection step.

Parameter / ConditionFree Amine Recovery (%)Boc-Protection Yield (%)Primary Impurity / Issue
Standard Extraction (DCM, no salt)45 - 55%40 - 50%High aqueous loss
Salting Out (K2CO3) + Toluene Ext.85 - 90%75 - 82%Trace trans-isomer
Biphasic Direct Boc (pH < 8)N/A (One-pot)30 - 45%Unreacted amine
Biphasic Direct Boc (pH 9-10) N/A (One-pot) 88 - 95% Optimal Conditions

Part 4: Validated Experimental Protocol

This protocol details the optimized, high-yield synthesis of (2R,6S)-tert-butyl 2,6-dimethylmorpholine-4-carboxylate[1],[3].

Step 1: Preparation of the Free Amine (Optional if using one-pot)

  • Cool the crude acid-catalyzed cyclization mixture of diisopropanolamine to 0°C[2].

  • Neutralize carefully by adding 40-50% aqueous sodium hydroxide until the pH reaches 11[4].

  • Saturate the aqueous solution with solid K2CO3.

  • Extract the free cis-2,6-dimethylmorpholine using toluene (3 x 50 mL). Dry the combined organic layers over anhydrous K2CO3.

  • Isolate via fractional distillation (collect the fraction boiling at 152–154°C)[4].

Step 2: High-Yield Boc Protection

  • Dissolve cis-2,6-dimethylmorpholine (1.0 eq, 115 g, 1.0 mol) in 500 mL of Tetrahydrofuran (THF) and 500 mL of 1M aqueous NaOH.

  • Cool the biphasic mixture to 0–5°C using an ice bath.

  • Prepare a solution of di-tert-butyl dicarbonate (Boc2O) (1.05 eq, 229 g, 1.05 mol) in 200 mL of THF[3].

  • Add the Boc2O solution dropwise over 1 hour, maintaining the internal temperature below 5°C.

  • Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Self-Validation Check: Monitor the pH; if it drops below 9, add 1M NaOH to adjust.

  • Separate the organic layer. Extract the aqueous layer with Ethyl Acetate (2 x 200 mL).

  • Combine the organic layers, wash with brine (300 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Yield: ~205 g (95%) of (2R,6S)-tert-butyl 2,6-dimethylmorpholine-4-carboxylate as a colorless to pale yellow oil that may crystallize upon standing[1].

Part 5: Synthesis Workflow Visualization

The following diagram illustrates the critical path from precursor to the final Boc-protected target, highlighting the necessary interventions to prevent yield loss.

G Start Diisopropanolamine Cyclization Acid-Catalyzed Cyclization (H2SO4, 150-190°C) Start->Cyclization Dehydration Mix cis/trans-2,6-Dimethylmorpholine Mixture Cyclization->Mix Enrichment Isomer Separation (Fractional Distillation) Mix->Enrichment Remove trans-isomer CisAmine cis-2,6-Dimethylmorpholine (2R,6S-isomer) Enrichment->CisAmine K2CO3 Salting Out Boc Boc Protection (Boc2O) Biphasic NaOH/THF, pH 9-10 CisAmine->Boc 0-5°C addition Product (2R,6S)-tert-Butyl 2,6-dimethylmorpholine-4-carboxylate Boc->Product >90% Yield

Optimized synthesis workflow for (2R,6S)-tert-butyl 2,6-dimethylmorpholine-4-carboxylate.

References

  • [2] BenchChem. "General Synthesis of cis-2,6-Dimethylmorpholine." Available at: 2

  • [4] EvitaChem. "Methods and Technical Details: cis-2,6-Dimethylmorpholine-4-sulfonyl chloride." Available at: 4

  • [1] AiFChem. "669050-78-6 | tert-Butyl 2,6-dimethylmorpholine-4-carboxylate." Available at:1

  • [5] BenchChem. "(2R,6R)-2,6-Dimethylmorpholine | High-Purity Research Chemical." Available at: 5

  • [3] Antimicrobial Agents and Chemotherapy - ASM Journals. "Discovery and Characterization of QPT-1, the Progenitor of a New Class of Bacterial Topoisomerase Inhibitors." Available at: 3

Sources

Optimization

Technical Support Center: Chiral Morpholine Synthesis &amp; Racemization Troubleshooting

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the loss of enantiomeric purity during the construction of chiral morpholines.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the loss of enantiomeric purity during the construction of chiral morpholines. The morpholine core is a privileged pharmacophore, but its synthesis is fraught with stereochemical traps—most notably, base-induced epimerization and thermal racemization during ring closure.

This guide provides mechanistic troubleshooting, field-proven standard operating procedures (SOPs), and benchmarking data to ensure your stereocenters remain locked.

Part 1: Mechanistic Troubleshooting (FAQs)

Q1: Why do my chiral morpholines epimerize during the base-promoted cyclization of 1,2-amino alcohols? A1: The causality lies in the acidity of the α -protons. Cyclization of 1,2-amino alcohols often requires basic conditions (e.g., t -BuOK in 2-MeTHF) to facilitate intramolecular nucleophilic attack. If your stereocenter is adjacent to an electron-withdrawing group (EWG) such as an ester, nitrile, or aryl group, the α -proton becomes highly acidic. Under basic conditions, reversible deprotonation leads to enolization, destroying the stereocenter before or immediately after ring closure[1]. Pro Tip: While the Thorpe-Ingold effect can sometimes accelerate cyclization to outpace epimerization[1], the most robust solution is to abandon strong bases entirely and pivot to transition-metal catalysis.

Q2: I am scaling up a morpholine amide synthesis, and my enantiomeric excess (ee) dropped from 98% to 61%. What went wrong? A2: This is a classic heat and mass transfer failure during the quench phase. At scale, direct quenching (adding the reaction mixture directly into an aqueous acid) generates localized exotherms. Prolonged exposure of the sensitive morpholine intermediates to these thermal spikes accelerates racemization[2]. Corrective Action: Implement an inverse quench protocol . By feeding the reaction mixture slowly into a large volume of pre-cooled quenching solution, you maintain strict thermal control and rapidly neutralize the reactive species, preserving the stereochemical integrity[2].

Q3: What is the most reliable strategy to synthesize 2-substituted chiral morpholines without risking racemization of the starting material? A3: The most foolproof strategy is to bypass the chiral pool entirely. Instead of cyclizing a delicate chiral precursor, construct an achiral, unsaturated dehydromorpholine ring first. Then, perform a late-stage Catalytic Asymmetric Hydrogenation. Using a bisphosphine-rhodium catalyst (e.g., [Rh(COD) 2​ ]BF 4​ / SKP-Phos), hydrogen is delivered to a single face of the double bond, achieving up to 99% ee[3]. This approach eliminates the risk of epimerizing a pre-existing stereocenter because the stereocenter is created after the ring is formed.

Part 2: Standard Operating Protocols (SOPs)

Protocol: Tandem Hydroamination and Asymmetric Transfer Hydrogenation (ATH)

This one-pot, self-validating workflow is designed for the synthesis of 3-substituted chiral morpholines from ether-containing aminoalkynes. By avoiding the isolation of sensitive cyclic imine intermediates, you prevent tautomerization-induced racemization[4].

Step 1: Catalyst Loading & Ring Closure

  • Action: In a nitrogen-filled glovebox, dissolve the aminoalkyne substrate and 5 mol% bis(amidate)bis(amido)Ti precatalyst in anhydrous toluene. Stir at 80 °C.

  • Causality: The Titanium Lewis acid activates the alkyne for intramolecular nucleophilic attack by the amine. This achieves ring closure under neutral conditions, completely avoiding the basic environments that trigger enolization.

  • Self-Validation Checkpoint: Monitor via GC-MS. The disappearance of the alkyne mass and the appearance of the cyclic imine mass confirms quantitative ring closure. Do not proceed to reduction until conversion is >95%.

Step 2: One-Pot Catalyst Swap & Reduction

  • Action: Cool the vessel to room temperature. Add 1-2 mol% of the Noyori-Ikariya catalyst, RuCl, and a formic acid/triethylamine azeotrope (hydrogen donor). Stir at 40 °C for 16 hours.

  • Causality: The Ru-catalyst dictates the stereochemical outcome via a highly structured 6-membered transition state. The rapid, irreversible transfer of hydride locks in the stereocenter, preventing any reversible imine-enamine tautomerization that would lead to racemization[4].

Step 3: Workup and Stereochemical Validation

  • Action: Quench with saturated aqueous NaHCO 3​ and extract with dichloromethane.

  • Self-Validation Checkpoint: Perform Supercritical Fluid Chromatography (SFC) or Chiral HPLC on the crude reaction mixture.

  • Causality: Analyzing the crude (rather than the purified product) is critical. It proves that the >95% ee is a direct result of the catalytic cycle's facial selectivity, ruling out artificial ee inflation caused by downstream fractional crystallization[4].

Part 3: Data & Benchmarking

The following table summarizes the quantitative performance of various anti-racemization strategies for morpholine synthesis.

Synthesis StrategyCatalyst / Reagent SystemSubstrate ScopeYield (%)Enantiomeric Excess (ee)Reference
Asymmetric Hydrogenation [Rh(COD) 2​ ]BF 4​ / SKP-Phos2-Aryl-3,4-dihydro-2H-1,4-oxazines>99%99%[3]
Tandem Hydroamination / ATH Ti-bis(amidate) + RuCl[(S,S)-Ts-DPEN]Ether-containing aminoalkynes78–95%>95%[4]
Aza-Benzilic Rearrangement Chiral Phosphoric AcidArylglyoxals + 2-(arylamino)ethanols80–90%Up to 99%[5]
Chiral Resolution (Scale-up) (R)-Mandelic AcidRacemic Morpholine Amides27% (Resolution)>99%[2]

Part 4: Visual Workflows

To assist in your experimental design, I have mapped out the logical decision tree for selecting a morpholine synthesis route that minimizes racemization risks.

G Start Target: Chiral Morpholine CheckEWG Does C2/C3 have an Electron-Withdrawing Group? Start->CheckEWG EWG_Yes High Racemization Risk (Enolization Prone) CheckEWG->EWG_Yes Yes EWG_No Standard Risk (Alkyl Substituents) CheckEWG->EWG_No No Strat_AH Strategy: Asymmetric Hydrogenation or Tandem Hydroamination EWG_Yes->Strat_AH Avoid Strong Bases Strat_Cycl Strategy: Chiral Pool Cyclization (e.g., Amino Alcohols) EWG_No->Strat_Cycl Use Mild Activation Val_AH Validate ee% via Chiral HPLC (Self-Validating Catalysis) Strat_AH->Val_AH Val_Cycl Strict Temp Control & Inverse Quench Validate ee% of Crude Strat_Cycl->Val_Cycl

Decision tree for preventing racemization during chiral morpholine synthesis.

References

  • [4] Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry - ACS Publications. 4

  • [2] Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate. Organic Process Research & Development - ACS Publications. 2

  • [5] Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. ResearchGate. 5

  • [1] Green Synthesis of Morpholines via Selective Monoalkylation of Amines. The Journal of Organic Chemistry - ACS Publications. 1

  • [3] Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science - Semantic Scholar. 3

Sources

Troubleshooting

Technical Support Center: A Guide to the Scalable Synthesis of (2R,6S)-tert-butyl 2,6-dimethylmorpholine-4-carboxylate

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of (2R,6S)-tert-butyl 2,6-dimethylmorpholine-4-carboxylate. This guide is designed for researchers, medicinal ch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of (2R,6S)-tert-butyl 2,6-dimethylmorpholine-4-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important chiral building block. We provide in-depth, field-tested insights into the synthetic process, from lab-scale execution to scale-up considerations, presented in a practical question-and-answer format. Our goal is to equip you with the knowledge to troubleshoot common issues, optimize your reaction conditions, and ensure a robust, scalable process.

Synthetic Overview

The synthesis of the target compound is typically achieved in a two-step sequence starting from diisopropanolamine. The first step involves an acid-catalyzed cyclodehydration to form the key intermediate, (2R,6S)-2,6-dimethylmorpholine (also referred to as cis-2,6-dimethylmorpholine). This is followed by the protection of the secondary amine with a tert-butoxycarbonyl (Boc) group.

Synthetic_Pathway A Diisopropanolamine B (2R,6S)-2,6-dimethylmorpholine A->B  Step 1: Cyclodehydration  (H₂SO₄, Heat)   C (2R,6S)-tert-butyl 2,6-dimethylmorpholine-4-carboxylate B->C  Step 2: Boc Protection  (Boc)₂O, Base   Boc_Protection_Workflow cluster_0 Reaction cluster_1 Work-up & Purification start Dissolve Amine & Base in Solvent add_boc Add (Boc)₂O Solution (Room Temp) start->add_boc react Stir for 2-12h (Monitor by TLC/LC-MS) add_boc->react concentrate Concentrate in vacuo react->concentrate Reaction Complete extract Aqueous Work-up (e.g., NaHCO₃ wash) concentrate->extract dry Dry Organic Layer (e.g., MgSO₄) & Filter extract->dry purify Purify Crude Product (Chromatography or Crystallization) dry->purify final Final Product purify->final Scale_Up_Troubleshooting start Experiencing Scale-Up Issue? issue_type What is the primary issue? start->issue_type heat Poor Heat Transfer/ Thermal Runaway issue_type->heat Thermal mixing Inconsistent Results/ Byproduct Formation issue_type->mixing Mixing/Kinetics purification Purification Bottleneck issue_type->purification Downstream sol_heat1 Improve Reactor Cooling Capacity (e.g., larger cooling jacket, lower coolant temp) heat->sol_heat1 sol_heat2 Control Addition Rate of Reagents heat->sol_heat2 sol_heat3 Consider Continuous Flow Processing for Superior Heat Transfer heat->sol_heat3 sol_mix1 Optimize Stirrer Design & Speed (e.g., baffles, impeller type) mixing->sol_mix1 sol_mix2 Ensure Uniform 'Molecular Experience' by moving to a flow reactor mixing->sol_mix2 sol_purify1 Develop a Crystallization Protocol (avoids chromatography) purification->sol_purify1 sol_purify2 Investigate Distillation or Salt Formation for Purification purification->sol_purify2

Optimization

Stability and storage conditions for Boc-protected morpholine derivatives

Welcome to the Technical Support and Troubleshooting Center for Boc-protected morpholine derivatives (e.g., tert-butyl morpholine-4-carboxylate, 1-N-Boc-Morpholine). These compounds are ubiquitous building blocks in medi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Center for Boc-protected morpholine derivatives (e.g., tert-butyl morpholine-4-carboxylate, 1-N-Boc-Morpholine). These compounds are ubiquitous building blocks in medicinal chemistry, PROTAC linker synthesis, and agrochemical development due to the morpholine ring's favorable physicochemical properties[1].

As a Senior Application Scientist, I have designed this guide to move beyond basic data sheets. Here, we explore the causality behind degradation, provide self-validating experimental workflows, and answer the most critical troubleshooting questions encountered at the bench.

Core Stability Principles & Chemical Liabilities

The tert-butyloxycarbonyl (Boc) group is favored for its robust orthogonal stability; however, its specific chemical liabilities dictate how Boc-morpholine derivatives must be handled and stored.

Acid Lability (The Primary Liability)

The fundamental characteristic of the Boc group is its extreme sensitivity to acidic conditions. Deprotection is triggered by strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl)[2]. The mechanism involves the protonation of the carbamate oxygen, followed by the elimination of a tert-butyl cation and the formation of a carbamic acid intermediate, which spontaneously decarboxylates to yield the free morpholine amine and carbon dioxide[3]. Consequently, even trace acidic fumes in a storage refrigerator can cause slow degradation over time.

Thermal Instability

While Boc-morpholine derivatives are generally stable at room temperature, the Boc group is thermally labile at elevated temperatures. Prolonged exposure to temperatures exceeding 85–90 °C can induce spontaneous thermal deprotection, releasing isobutylene and CO₂[2].

Orthogonal Stability (Bases and Nucleophiles)

Conversely, the Boc group exhibits excellent stability against most nucleophiles and basic conditions (e.g., aqueous NaOH, LDA, triethylamine)[2][4]. This allows chemists to perform complex transformations—such as ester saponification or Suzuki couplings—on other parts of the molecule without compromising the morpholine nitrogen's protection[4].

DeprotectionMechanism N1 Boc-Morpholine (Stable at Neutral/Basic pH) N2 Protonation by Strong Acid (e.g., TFA, HCl) N1->N2 H+ addition N3 Loss of t-Butyl Cation Formation of Carbamic Acid N2->N3 Cleavage N4 Decarboxylation (Loss of CO2) N3->N4 Spontaneous N5 Free Morpholine Derivative (Active Secondary Amine) N4->N5 -CO2

Figure 1: Acid-mediated deprotection pathway of Boc-protected amines.

Quantitative Storage & Stability Guidelines

To maintain the integrity of tert-butyl morpholine-4-carboxylate and its derivatives, strict adherence to environmental controls is required.

Table 1: Storage Condition Matrix
Storage DurationRecommended TemperatureAtmosphereContainer TypePrimary Risk Mitigated
Active Bench Use Ambient (20–25 °C)AmbientTightly sealed vialMoisture absorption; physical contamination.
Short-Term (< 1 month) 2 to 8 °C (Fridge)Inert (Ar/N₂)Amber glass vialSlow hydrolytic degradation; thermal stress[2].
Long-Term (> 1 month) -20 °C (Freezer)Inert (Ar/N₂)Amber glass, desiccatedComplete preservation of the acid-labile Boc group[5].
Table 2: Chemical Compatibility Profile
Reagent ClassStability StatusMechanistic Reason
Strong Acids (TFA, HCl) Highly Unstable Rapid cleavage of the tert-butyl ester[2].
Aqueous Bases (NaOH, KOH) Stable Carbamates resist basic hydrolysis under standard conditions[2].
Strong Bases (LDA, NaH) Stable Lack of acidic protons on the protected morpholine nitrogen[4].
Reducing Agents (NaBH₄) Stable Carbamates are generally inert to mild hydride donors[4].
Temperatures > 90 °C Unstable Thermal elimination of isobutylene and CO₂[2].

Troubleshooting Guides & FAQs

Q: I retrieved my Boc-morpholine from the -20 °C freezer, and after a few uses, the powder turned into a sticky, degraded paste. What happened? A: This is a classic case of atmospheric condensation. When cold containers are opened immediately, ambient moisture condenses on the cold reagent[6]. While water alone is a weak nucleophile, trace acidic impurities in the moisture (or dissolved CO₂) can catalyze the slow hydrolysis of the Boc group over time. Solution: Always allow the sealed container to equilibrate to room temperature (typically 30–60 minutes) before opening[6].

Q: I need to perform a reaction at 110 °C in DMF. Will my Boc-morpholine survive? A: It is highly risky. The Boc group is known to be thermally unstable at elevated temperatures, with degradation and spontaneous deprotection accelerating above 85–90 °C[2]. If high temperatures are unavoidable, consider swapping the Boc group for a more thermally stable protecting group, such as Cbz (carboxybenzyl) or Fmoc, depending on your downstream orthogonal needs[7].

Q: During the TFA deprotection of my Boc-morpholine, I noticed multiple side products in my LC-MS. How do I prevent this? A: The cleavage of the Boc group generates a highly reactive tert-butyl cation[3]. If your molecule contains electron-rich aromatic rings or susceptible nucleophiles (e.g., methionine, tryptophan, or free thiols), this cation can alkylate them. Solution: Add a carbocation scavenger to your deprotection cocktail. Common scavengers include anisole, thioanisole, or triisopropylsilane (TIPS)[3][4].

Validated Experimental Protocols

Protocol A: Safe Aliquoting and Long-Term Storage

To establish a self-validating storage system that prevents repeated freeze-thaw and moisture exposure cycles:

  • Equilibration: Remove the bulk reagent bottle from the -20 °C freezer and place it in a desiccator. Allow it to equilibrate to room temperature for at least 1 hour[6].

  • Inert Transfer: Move the bottle into a glovebox or a benchtop environment continuously flushed with dry Argon or Nitrogen[2].

  • Aliquoting: Weigh out the Boc-morpholine into single-use or weekly-use amber glass vials (protects against potential photolytic degradation)[2].

  • Sealing: Flush each individual vial with Argon. Seal tightly with PTFE-lined caps to prevent moisture ingress.

  • Storage: Wrap the caps in Parafilm and store the aliquots at -20 °C[5].

StorageWorkflow Start Receive Bulk Boc-Morpholine Equilibrate Equilibrate to Room Temp (Prevents Condensation) Start->Equilibrate Glovebox Transfer to Inert Gas (Argon / Nitrogen) Equilibrate->Glovebox Aliquot Aliquot into Amber Vials (Light Protection) Glovebox->Aliquot Seal Purge with Ar & Seal (PTFE Caps + Parafilm) Aliquot->Seal Store Store at -20°C (Maximizes Shelf Life) Seal->Store

Figure 2: Standard operating procedure for the aliquoting and long-term storage of Boc-protected derivatives.

Protocol B: Standard Acidic Deprotection of Boc-Morpholine

This protocol utilizes TFA in Dichloromethane (DCM), the industry standard for clean, rapid Boc removal[3][6].

Materials:

  • Boc-morpholine derivative

  • Trifluoroacetic acid (TFA, LC-MS grade)

  • Dichloromethane (DCM, anhydrous)

  • Triisopropylsilane (TIPS) - Optional, if scavengers are needed.

Step-by-Step Methodology:

  • Dissolution: Dissolve the Boc-morpholine derivative in anhydrous DCM (approx. 10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling (Optional but recommended): Chill the flask to 0 °C in an ice bath to control the initial exothermic reaction.

  • Scavenger Addition: If the substrate contains sensitive nucleophilic moieties, add 2.5% (v/v) TIPS to the solution.

  • Acid Addition: Slowly add an equal volume of TFA (creating a 50% TFA in DCM solution) dropwise to the stirring mixture[6].

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the evolution of CO₂ gas (bubbling).

  • Monitoring: Stir for 30 to 60 minutes. Verify complete deprotection via TLC or LC-MS.

  • Workup: Concentrate the reaction mixture under reduced pressure. To remove residual TFA, co-evaporate the resulting oil or solid with toluene (3 x 10 mL).

  • Neutralization: The product will be in the form of a morpholinium trifluoroacetate salt. To obtain the free base, dissolve in DCM and wash with a 5% aqueous sodium bicarbonate solution, or neutralize directly in the next reaction step using an excess of a tertiary amine base like DIEA (Diisopropylethylamine)[6].

References

  • Organic Chemistry Portal. "Boc-Protected Amino Groups." Available at: [Link]

  • Wikipedia. "tert-Butyloxycarbonyl protecting group." Available at: [Link]

  • Master Organic Chemistry. "Protecting Groups for Amines: Carbamates." Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Analytical Methods for Determining the Enantiomeric Excess of Chiral Morpholines: A Comparative Guide

Chiral morpholines are ubiquitous pharmacophores in modern drug discovery, serving as critical structural components in kinase inhibitors, NK1 receptor antagonists, and antibacterial agents. Because the spatial orientati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Chiral morpholines are ubiquitous pharmacophores in modern drug discovery, serving as critical structural components in kinase inhibitors, NK1 receptor antagonists, and antibacterial agents. Because the spatial orientation of the morpholine ring dictates target binding affinity and pharmacokinetic profiles, accurately determining the enantiomeric excess (ee) of synthesized chiral morpholines is a non-negotiable quality control step.

As a Senior Application Scientist, I have evaluated numerous analytical paradigms for chiral analysis. This guide objectively compares the two most robust methodologies for morpholine ee determination: Direct separation via Chiral High-Performance Liquid Chromatography / Supercritical Fluid Chromatography (HPLC/SFC) and indirect spectroscopic analysis using Nuclear Magnetic Resonance (NMR) with Chiral Derivatizing Agents (CDAs) .

Mechanistic Comparison of Analytical Approaches

Approach A: Direct Separation via Chiral HPLC and SFC

Chiral chromatography relies on Chiral Stationary Phases (CSPs)—typically amylose or cellulose derivatives coated or immobilized on silica (e.g., Chiralpak AD-H, AS-H)[1].

  • The Causality of Separation: When a racemic morpholine mixture passes through the CSP, the enantiomers form transient diastereomeric complexes with the chiral selector. The stability of these complexes differs based on hydrogen bonding (via the morpholine NH and oxygen), dipole-dipole interactions, and steric hindrance[2]. The enantiomer forming the less stable complex elutes first.

  • The SFC Advantage: Supercritical Fluid Chromatography (SFC) replaces bulk liquid solvents with supercritical CO₂ mixed with polar modifiers (e.g., methanol, ethanol). Because supercritical CO₂ possesses high diffusivity and low viscosity, mass transfer rates between the mobile and stationary phases are significantly enhanced[3]. This reduces analysis time from 30–60 minutes (HPLC) to under 8 minutes (SFC) without sacrificing baseline resolution.

Approach B: NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)

When chiral columns are unavailable or the morpholine lacks a strong UV chromophore (complicating HPLC detection), NMR spectroscopy utilizing CDAs provides a highly reliable alternative[4].

  • The Causality of Derivatization: A standard CDA for secondary amines like morpholine is Mosher's acid chloride (MTPA-Cl). The enantiomerically pure (R)- or (S)-MTPA-Cl reacts covalently with the morpholine's secondary amine to form stable diastereomeric amides[4].

  • The Causality of Signal Splitting: The phenyl ring of the MTPA moiety exerts a strong magnetic anisotropic shielding effect. Depending on the absolute configuration of the morpholine stereocenter, specific protons (or the CF₃ fluorine atoms) will be positioned in different regions of the phenyl ring's shielding cone. This results in distinct, quantifiable chemical shifts (Δδ) in ¹H or ¹⁹F NMR spectra, allowing for precise integration of the diastereomeric ratio[5].

Quantitative Performance Comparison

The following table summarizes the operational metrics of these analytical methods to aid in platform selection:

Analytical MethodPrimary MechanismLimit of Detection (ee%)Analysis TimeEquipment CostSample Prep Burden
Chiral HPLC Transient diastereomeric complexation on CSP> 99.5%15–60 minsHighLow
Chiral SFC Transient complexation in supercritical CO₂> 99.5%3–8 minsHighLow
NMR (with CDA) Covalent diastereomeric derivatization~ 95–98%> 2 hoursModerateHigh

Self-Validating Experimental Protocols

A robust analytical method must be a self-validating system. The protocols below include mandatory checkpoints to prevent false positives or skewed ee values.

Protocol A: Chiral HPLC/SFC Analysis of 2-Substituted Morpholines
  • Self-Validation Checkpoint: You must inject a racemic standard of the specific morpholine prior to analyzing the enantioenriched sample. Without confirming baseline resolution ( Rs​>1.5 ) of the racemate, subsequent integration cannot be trusted, as co-elution will mask the true enantiomeric ratio.

  • Sample Preparation: Dissolve 1 mg of the chiral morpholine in 1 mL of HPLC-grade Hexane/Isopropanol (90:10 v/v). Causality: Matching the sample diluent to the mobile phase prevents peak distortion and solvent shock at the column head. Filter through a 0.22 µm PTFE syringe filter.

  • Column Equilibration: Install a Chiralpak AD-H column (250 x 4.6 mm, 5 µm). Equilibrate with the mobile phase (e.g., Hexane:Isopropanol = 98:2) at a flow rate of 1.0 mL/min until the baseline is stable[1].

  • Racemate Validation: Inject 10 µL of the racemic standard. Monitor UV detection at 210 nm. Adjust the isopropanol modifier percentage until the two enantiomer peaks are baseline separated.

  • Sample Analysis: Inject 10 µL of the enantioenriched sample. Record the retention times and integrate the peak areas.

  • Calculation: ee(%)=Areamajor​+Areaminor​∣Areamajor​−Areaminor​∣​×100 .

Protocol B: ¹⁹F NMR Determination using (R)-MTPA-Cl
  • Self-Validation Checkpoint: You must monitor the derivatization reaction via TLC to ensure 100% conversion. Incomplete conversion can lead to kinetic resolution—where one morpholine enantiomer reacts faster than the other—yielding a mathematically false ee ratio in the final NMR spectrum.

  • Reaction Setup: In an oven-dried vial under argon, dissolve 10 mg of the chiral morpholine in 0.5 mL of anhydrous CDCl₃. Causality: Ambient moisture competes with the morpholine for the MTPA-Cl, forming the free acid and drastically reducing derivatization yield.

  • Base Addition: Add 3 equivalents of anhydrous pyridine (to neutralize the HCl byproduct) and a catalytic amount of DMAP. Causality: DMAP acts as an acyl transfer catalyst, ensuring rapid and complete conversion.

  • Derivatization: Add 1.5 equivalents of (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl). Stir at room temperature for 2 hours.

  • Validation: Check TLC (Hexane/EtOAc) to confirm the complete disappearance of the starting morpholine.

  • NMR Acquisition: Transfer the crude mixture directly to an NMR tube. Acquire the ¹⁹F NMR spectrum (typically around -71 ppm for MTPA amides) using a minimum of 128 scans to ensure a high signal-to-noise ratio[5].

  • Calculation: Integrate the distinct ¹⁹F signals corresponding to the two diastereomers to calculate the ee.

Method Selection Workflow

To streamline decision-making in the laboratory, follow this logical workflow for selecting the optimal ee determination method based on sample properties and infrastructure.

G Start Chiral Morpholine Sample Q1 Does the molecule have a strong UV Chromophore? Start->Q1 NMR NMR with CDA (e.g., Mosher's Reagent) Q1->NMR No Q2 Are chiral columns available? Q1->Q2 Yes HPLC Chiral HPLC / SFC (Direct Separation) SFC SFC Screening (High Throughput) HPLC->SFC Need <10 min analysis? Q2->HPLC Yes Q2->NMR No

Workflow for selecting the optimal enantiomeric excess determination method.

Sources

Comparative

Comparative study of different synthetic routes to (2R,6s)-2,6-dimethylmorpholine

Executive Summary (2R,6S)-2,6-dimethylmorpholine—commonly referred to as cis-2,6-dimethylmorpholine or the meso isomer—is a highly valuable heterocyclic building block in pharmaceutical and agrochemical development. It s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2R,6S)-2,6-dimethylmorpholine—commonly referred to as cis-2,6-dimethylmorpholine or the meso isomer—is a highly valuable heterocyclic building block in pharmaceutical and agrochemical development. It serves as a critical intermediate in the synthesis of Hedgehog signaling pathway inhibitors like Sonidegib[1], antifungal agents such as Amorolfine[2], and agricultural fungicides like Fenpropimorph[3].

Because the cis isomer is the biologically active or structurally required moiety in these applications, achieving high stereochemical purity is paramount. This guide objectively compares the two primary industrial synthetic routes for producing the cis isomer: Acid-Catalyzed Cyclization (a de novo synthesis) and Catalytic Isomerization (a byproduct valorization strategy).

Mechanistic Context: The Thermodynamic Advantage of the Cis Isomer

Before evaluating the synthetic routes, it is essential to understand the causality behind the isomer distribution. In the six-membered morpholine ring, the cis-(2R,6S) configuration allows both methyl groups to occupy equatorial positions in the lowest-energy chair conformation. This minimizes 1,3-diaxial steric repulsion. Conversely, the trans isomers—(2R,6R) and (2S,6S)—force one methyl group into a higher-energy axial position.

Because of this energy differential, any reaction that operates under strict thermodynamic control will naturally favor the cis isomer, typically reaching an equilibrium ratio of approximately 88% cis to 12% trans at elevated temperatures (170°C–250°C)[4]. Both routes discussed below exploit this thermodynamic sink.

Route 1: Acid-Catalyzed Cyclization of Diisopropanolamine

The most common industrial method for the de novo synthesis of 2,6-dimethylmorpholine is the dehydrative cyclization of diisopropanolamine (DIPA) using concentrated sulfuric acid[5].

Causality Behind Experimental Choices

Historically, adding DIPA directly to hot sulfuric acid led to severe charring, oxidation (evidenced by SO₂ evolution), and poor yields. Conversely, adding sulfuric acid to DIPA caused uncontrollable exothermic spikes[5]. To establish a self-validating and safe protocol, modern processes utilize simultaneous metering . By co-feeding both reagents into the reactor concurrently without active cooling, the heat of the reaction is fully utilized to maintain the optimal 150°C–190°C required for cyclization, while keeping the steady-state concentration of unreacted intermediates low enough to prevent oxidative degradation[5].

Experimental Protocol
  • Preparation: Equip a continuous-stirred tank reactor (CSTR) or a batch reactor with dual-metering pumps and a distillation apparatus.

  • Simultaneous Metering: Concurrently feed DIPA (containing 0–20% water) and 90–120% concentrated H₂SO₄ into the reaction zone. Maintain a precise molar ratio between 1:1.5 and 1:3.0 (DIPA:H₂SO₄)[5].

  • Thermal Control: Allow the uncooled reaction mixture's temperature to rise naturally to 85°C–170°C via the exotherm, then apply external heating to maintain 150°C–190°C for 1 to 25 hours[5].

  • Dehydration: Continuously distill off the water byproduct during the heating phase to drive the dehydration equilibrium forward[5].

  • Neutralization: Cool the crude acidic mixture and quench with concentrated sodium hydroxide (NaOH) to a pH > 12. This neutralizes the sulfuric acid into aqueous sodium sulfate and causes the organic morpholine phase to separate[5].

  • Purification: Isolate the organic layer and subject it to fractional distillation under reduced pressure. The cis isomer is separated from the trans byproduct to achieve >99% stereopurity[5].

G DIPA Diisopropanolamine (DIPA) Reactor Simultaneous Metering (150-190°C) DIPA->Reactor H2SO4 Conc. H2SO4 (90-120%) H2SO4->Reactor Neutralization NaOH Neutralization & Phase Separation Reactor->Neutralization Dehydration & Distillation Crude Crude Mixture (~88% cis, 12% trans) Neutralization->Crude Distillation Fractional Distillation Crude->Distillation Cis cis-2,6-Dimethylmorpholine (Target) Distillation->Cis Trans trans-2,6-Dimethylmorpholine (Byproduct) Distillation->Trans

Workflow of acid-catalyzed cyclization of DIPA to (2R,6S)-2,6-dimethylmorpholine.

Route 2: Catalytic Isomerization of Trans-2,6-Dimethylmorpholine

Because fractional distillation of the crude cyclization product leaves behind a 12–25% fraction of the unwanted trans isomer, discarding it represents a significant atom-economy loss. Route 2 was developed to valorize this waste stream by isomerizing the trans form into the cis form[6].

Causality Behind Experimental Choices

Stereocenters in a saturated morpholine ring cannot spontaneously invert via simple bond rotation. To achieve isomerization, the system requires a catalyst capable of reversible dehydrogenation. By introducing a hydrogenation catalyst (such as Pd/Al₂O₃) under a hydrogen atmosphere at high temperatures, the morpholine ring undergoes transient dehydrogenation to a cyclic imine or enamine intermediate. This destroys the chirality at the substituted carbon. Subsequent rehydrogenation occurs under thermodynamic control, overwhelmingly yielding the lower-energy cis isomer[4].

Experimental Protocol
  • Catalyst Loading: Charge a high-pressure autoclave reactor with the trans-enriched 2,6-dimethylmorpholine waste stream and a supported metal hydrogenation catalyst (e.g., Palladium on Alumina)[6].

  • Pressurization: Purge the reactor with inert gas (N₂ or Argon) to remove oxygen, then pressurize the system with Hydrogen (H₂) gas.

  • Thermal Equilibration: Heat the reactor to a temperature of 170°C to 250°C. Maintain these conditions for an extended residence time (e.g., 3 to 10 hours) to allow continuous dehydrogenation/rehydrogenation cycles until thermodynamic equilibrium is reached[4].

  • Recovery & Separation: Cool the reactor, safely vent the hydrogen, and filter out the solid catalyst (which can be recycled).

  • Fractionation: Subject the resulting liquid—now an ~88:12 mixture of cis:trans—to fractional distillation to isolate the newly formed cis-2,6-dimethylmorpholine. The remaining trans fraction is looped back into the next isomerization batch[4].

G Trans trans-2,6-Dimethylmorpholine (Waste Stream) Catalyst Hydrogenation Catalyst (e.g., Pd/Al2O3) + H2 Trans->Catalyst Temp Thermal Equilibration (170-250°C) Catalyst->Temp Equilibrium Thermodynamic Mixture (~88% cis : 12% trans) Temp->Equilibrium Dehydrogenation / Rehydrogenation Distillation Fractional Distillation Equilibrium->Distillation Recycle Recycle Trans Isomer Distillation->Recycle Trans fraction Recycle->Trans

Catalytic isomerization pathway converting trans-byproduct into the target cis-isomer.

Quantitative Comparison of Synthetic Routes

To assist process chemists in selecting the appropriate workflow, the following table summarizes the operational and quantitative metrics of both routes.

MetricRoute 1: Acid-Catalyzed CyclizationRoute 2: Catalytic Isomerization
Reaction Type De novo DehydrationStereochemical Equilibration
Primary Feedstock Diisopropanolamine (DIPA)trans-2,6-Dimethylmorpholine
Catalyst / Reagent Concentrated H₂SO₄ (90-120%)Pd/Al₂O₃ (or similar) + H₂ gas
Operating Temperature 150°C – 190°C170°C – 250°C
Max Cis Yield (per pass) ~88% (Thermodynamic limit)~88% (Thermodynamic limit)
Primary Byproducts Water, Aqueous Sodium SulfateTrace degradation products
Industrial Role Primary bulk synthesisWaste valorization / Yield optimization

Conclusion

For the bulk synthesis of (2R,6S)-2,6-dimethylmorpholine, Acid-Catalyzed Cyclization remains the foundational route due to the low cost of diisopropanolamine and sulfuric acid. However, mastering the simultaneous metering technique is critical to prevent oxidative product loss and control the exotherm. To achieve maximum atom economy and process sustainability, modern manufacturing pairs this cyclization with Catalytic Isomerization . By subjecting the kinetically trapped or unwanted trans isomers to high-temperature hydrogenation conditions, manufacturers can continuously recycle waste streams into the highly valuable cis isomer, satisfying the stringent stereochemical demands of modern drug and agrochemical development.

References

  • Preparation of cis-2,6-dimethylmorpholine (US4504363A). Google Patents.
  • Preparation of cis-2,6-dimethylmorpholine via Isomerization (US4212972A). Google Patents.
  • ANTI FUNGAL | New Drug Approvals . New Drug Approvals. Available at: [Link]

  • One-Pot Multistep Synthetic Strategies for the Production of Fenpropimorph . ACS Publications. Available at:[Link]

Sources

Validation

Spectroscopic Comparison of cis- and trans-2,6-Dimethylmorpholine: A Comprehensive Analytical Guide

The stereochemistry of morpholine derivatives fundamentally dictates their biological activity, thermodynamic stability, and chemical reactivity. For 2,6-dimethylmorpholine (2,6-DMM), the spatial orientation of its two m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The stereochemistry of morpholine derivatives fundamentally dictates their biological activity, thermodynamic stability, and chemical reactivity. For 2,6-dimethylmorpholine (2,6-DMM), the spatial orientation of its two methyl groups—either in a cis (equatorial-equatorial) or trans (equatorial-axial) configuration—creates distinct physical and spectroscopic profiles.

As a Senior Application Scientist, understanding the causality behind these spectroscopic differences is critical. The stereochemical nuances of 2,6-DMM are not merely academic; they have profound implications in drug development. For instance, in agrochemistry, the cis-isomer of 2,6-DMM derivatives often exhibits 1[1]. Conversely, in toxicology, the trans-isomer of N-nitroso-2,6-dimethylmorpholine has been identified as a2 in mammalian models[2].

This guide provides an objective, data-driven comparison of these isomers, complete with self-validating experimental workflows and mechanistic explanations for their spectroscopic behavior.

Structural Thermodynamics & Causality

Commercial syntheses of 2,6-DMM typically yield a diastereomeric mixture favoring the thermodynamically stable cis-isomer (often 70–80% cis to 20–30% trans).

  • cis-2,6-Dimethylmorpholine: Both methyl groups occupy equatorial positions in the chair conformation, minimizing 1,3-diaxial steric strain. This high symmetry and lower dipole moment result in a lower boiling point (142–143 °C).

  • trans-2,6-Dimethylmorpholine: One methyl group is forced into an axial position, creating steric compression with the axial protons on the ring. This asymmetry increases the molecular dipole moment, resulting in a higher boiling point (148.1–148.5 °C) 3[3].

The Gamma-Gauche Effect

The cornerstone of differentiating these isomers via ¹³C NMR lies in the gamma-gauche effect . In the trans-isomer, the axial methyl group at C-2 exerts steric compression on the gamma-carbons (C-4 and C-6, though in morpholine, the numbering makes this effect prominent at C-3 and C-5). This compression causes a polarization of the C-H bonds, increasing electron density around the carbon nuclei and resulting in a pronounced upfield shift (lower ppm) compared to the cis-isomer[4].

Conformation TransIsomer Trans-2,6-DMM (Axial Methyl) GammaEffect Steric Compression (Gamma-Gauche Effect) TransIsomer->GammaEffect UpfieldC Upfield 13C Shift (C-3 and C-5) GammaEffect->UpfieldC CisIsomer Cis-2,6-DMM (Equatorial Methyls) NoGamma No Axial Compression CisIsomer->NoGamma DownfieldC Downfield 13C Shift (Relative to Trans) NoGamma->DownfieldC

Mechanistic causality of the gamma-gauche effect on NMR shifts in 2,6-DMM.

Quantitative Spectroscopic Data

The following table synthesizes the expected physical and spectroscopic parameters for both isomers, grounded in4[4].

Analytical Parametercis-2,6-Dimethylmorpholinetrans-2,6-DimethylmorpholineMechanistic Causality
Boiling Point 142–143 °C148.1–148.5 °CTrans isomer has lower symmetry and a higher dipole moment, increasing intermolecular forces.
¹³C NMR: C-2, C-6 ~68.0 – 73.1 ppm (Downfield)~63.0 – 68.0 ppm (Upfield)The axial methyl in the trans isomer shields the adjacent ring carbons via steric compression.
¹³C NMR: C-3, C-5 ~52.2 ppm (Downfield)~46.5 ppm (Upfield)Gamma-gauche effect from the axial methyl group strictly in the trans configuration.
¹H NMR: Methyl Protons ~1.15 ppm (Doublet, 6H)~1.10 ppm (3H), ~1.25 ppm (3H)Cis methyls are magnetically equivalent; trans methyls are split into distinct axial and equatorial signals.
¹H NMR: H-2, H-6 Large Ja,a​ coupling (~10 Hz)Mixed Ja,a​ and Ja,e​ couplingsEquatorial methyls in cis force H-2/H-6 into strict axial positions, yielding large trans-diaxial coupling.
IR Spectroscopy (C-O-C) ~1100 cm⁻¹ (Symmetric stretch)~1085 cm⁻¹ (Shifted)Conformational strain in the trans isomer alters the force constants of the ether linkage.

Experimental Workflows & Self-Validating Protocols

To ensure absolute scientific integrity, the isolation and characterization of these isomers must rely on self-validating feedback loops.

G Start Commercial Mixture (Cis/Trans 2,6-DMM) Sep Separation (Prep-HPLC or Distillation) Start->Sep Cis Cis Isomer (e,e-conformation) Sep->Cis Trans Trans Isomer (a,e-conformation) Sep->Trans NMR NMR Spectroscopy (1H, 13C, NOESY) Cis->NMR IR FT-IR Spectroscopy (Fingerprint Analysis) Cis->IR Trans->NMR Trans->IR Val Stereochemical Validation NMR->Val IR->Val

Workflow for the separation and spectroscopic validation of 2,6-DMM isomers.

Protocol 1: Diastereomeric Separation via Preparative HPLC

Because cis and trans isomers possess nearly identical polarities but differ in their spatial footprint, high-efficiency chromatography is required to obtain spectroscopic-grade purity.

  • Stationary Phase Selection: Utilize a silica-based column optimized for basic amines (e.g., an amino-bonded or specialized diastereomeric phase) to prevent peak tailing caused by the secondary amine of the morpholine ring.

  • Mobile Phase: Prepare an isocratic mixture of Chloroform/Hexane (7:3 v/v) with 0.1% triethylamine to suppress secondary interactions.

  • Elution & Collection: The cis-isomer, being less polar and having a smaller hydrodynamic radius, typically elutes first. Collect fractions continuously.

  • Self-Validation Step (Purity Check): Immediately re-inject an aliquot of the isolated fractions onto an analytical GC or HPLC system. Causality: You must mathematically confirm >99% diastereomeric excess (d.e.) before NMR analysis; otherwise, minor isomer signals will contaminate the integration of the major isomer's NMR spectra.

Protocol 2: Spectroscopic Validation via 1D and 2D NMR

Relying solely on 1D ¹H NMR is insufficient due to overlapping multiplets in the 3.5–4.0 ppm region. A self-validating NMR protocol requires 2D NOESY to map spatial proximity.

  • Sample Preparation: Dissolve 15 mg of the purified isomer in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS as an internal standard).

  • 1D ¹³C NMR Acquisition: Run a standard proton-decoupled ¹³C experiment.

    • Validation checkpoint: Look at the C-3/C-5 chemical shifts. If the peaks appear at ~46.5 ppm, the gamma-gauche effect confirms the presence of an axial methyl (trans-isomer). If they appear at ~52.2 ppm, the isomer is cis.

  • 2D NOESY Acquisition: Set up a 2D NOESY experiment with a mixing time of 300–500 ms.

    • Validation checkpoint (trans-isomer): Look for a strong Nuclear Overhauser Effect (NOE) cross-peak between the protons of the axial methyl group and the axial protons at C-3 and C-5 . This 1,3-diaxial spatial interaction is physically impossible in the cis-isomer and serves as definitive, absolute proof of the trans conformation.

    • Validation checkpoint (cis-isomer): The NOESY spectrum will show NOEs between the equatorial methyls and adjacent equatorial protons, but will strictly lack the 1,3-diaxial cross-peaks[1].

References

  • Jones, A. J., et al. (1974). Morpholines: stereochemistry and preferred steric course of quaternization. Canadian Journal of Chemistry. Available at:[Link]

  • Lijinsky, W., & Reuber, M. D. (1980). Comparison of carcinogenesis by two isomers of nitroso-2, 6-dimethylmorpholine. Carcinogenesis, Oxford Academic. Available at:[Link]

  • US Patent 3083202A (1963).Isomerization of 2, 6-dimethylmorpholine. Google Patents.
  • Zhao, et al. (2014). Synthesis and fungicidal activity study of novel daphneolone analogs with 2, 6-dimethylmorpholine. Available at: [Link]

Sources

Comparative

Stereochemical Dynamics in Drug Design: A Comparative Guide on Dimethylmorpholine Stereoisomers

The incorporation of a morpholine ring is a cornerstone strategy in medicinal chemistry, primarily utilized to modulate the pharmacokinetic and pharmacodynamic (PK/PD) properties of drug candidates. The weak basicity of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The incorporation of a morpholine ring is a cornerstone strategy in medicinal chemistry, primarily utilized to modulate the pharmacokinetic and pharmacodynamic (PK/PD) properties of drug candidates. The weak basicity of the morpholine nitrogen (pKa ~8.3) enhances aqueous solubility and brain permeability at physiological pH. However, when substituted with methyl groups—most notably as 2,6-dimethylmorpholine or 3,5-dimethylmorpholine —the stereochemistry of the ring introduces profound shifts in biological activity, target binding affinity, and metabolic stability.

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of different dimethylmorpholine stereoisomers. By analyzing the causality behind their conformational dynamics, we can better understand their divergent behaviors in target binding and enzymatic degradation.

Mechanistic Insights: The Causality of Stereochemistry

The biological divergence between cis and trans isomers of dimethylmorpholine is rooted in fundamental conformational thermodynamics. The morpholine ring predominantly adopts a chair conformation.

  • The Cis Configuration (Diequatorial): In cis-2,6-dimethylmorpholine, both methyl groups can simultaneously occupy equatorial positions. This minimizes 1,3-diaxial steric interactions, resulting in a thermodynamically stable, relatively "flat" ring profile. This lack of axial bulk allows the molecule to deeply penetrate narrow binding pockets, such as the Smoothened (SMO) receptor in the Hedgehog signaling pathway or bacterial DNA gyrase.

  • The Trans Configuration (Axial-Equatorial): In the trans-isomer, one methyl group is forced into an axial position. This axial methyl group acts as a steric shield on one face of the morpholine ring. While this steric bulk often causes clashes in tight binding pockets (reducing target affinity), it can selectively block Cytochrome P450 (CYP450) enzymes from hydroxylating the adjacent carbon atoms, thereby significantly increasing the compound's metabolic half-life.

Furthermore, the trans configuration introduces chirality, yielding (2R,6R) and (2S,6S) enantiomers. If a target's binding pocket possesses an asymmetric hydrophobic sub-pocket, a specific enantiomer can project its axial methyl group perfectly into that space, drastically increasing selectivity. For example, in the development of Spiropyrimidinetriones targeting bacterial DNA gyrase, the (2R,6R)-2,6-dimethylmorpholine enantiomer yields highly active antibiotics, whereas racemic mixtures dilute the overall potency (1[1]).

Comparative Performance Data

The table below synthesizes the biological and pharmacokinetic performance of various dimethylmorpholine-containing compounds, contrasting their stereoisomeric forms.

Compound Class / TargetStereoisomer EvaluatedBiological Activity / PotencyMetabolic Stability / PK
Dodemorph (Fungal B. cinerea)cis-diastereomerHigh fungistatic activityRapid stereospecific biodegradation
Dodemorph (Fungal B. cinerea)trans-diastereomerLower isolated activitySlower biodegradation; synergistic in blends
Spiropyrimidinetriones (DNA Gyrase)(2R,6R)-trans enantiomerPotent inhibition (Active configuration)High stability in rodent models
Spiropyrimidinetriones (DNA Gyrase)Racemic / cis mixtureSignificantly reduced antibacterial potencyVariable / Sub-optimal
Sonidegib Analogs (Hedgehog Pathway)cis-analogsNanomolar inhibition of SMO receptorLower stability (rapid hydroxylation)
Sonidegib Analogs (Hedgehog Pathway)trans-analogsReduced pathway inhibitionHigher stability against HLM
Pyrimido-pyrrolo-oxazines (mTOR)(R)-enantiomerHigh affinity; 18-fold selectivity for mTOR over PI3KHigh metabolic stability

Data supported by comparative studies on Dodemorph degradation (2[2]), Sonidegib bioisosteres (3[3]), and mTOR inhibitors (4[4]).

Self-Validating Experimental Protocols

To accurately evaluate these stereoisomers, robust and self-validating experimental workflows are required. Below are the definitive protocols for isolating specific enantiomers and evaluating their pathway inhibition.

Protocol A: Chiral Resolution of trans-2,6-Dimethylmorpholine

Because standard synthesis yields a mixture of cis and racemic trans isomers, isolating the optically active trans enantiomer is a critical bottleneck. This protocol utilizes fractional crystallization, a self-validating method where the thermodynamic lattice energy of diastereomeric salts dictates purity (5[5]).

Step-by-Step Methodology:

  • Initial Isolation: Isolate racemic trans-2,6-dimethylmorpholine from the cis/trans crude mixture via fractional distillation.

  • Diastereomeric Salt Formation: Dissolve the racemic trans mixture in an inert organic solvent. Add 1.0 molar equivalent of optically active D-mandelic acid.

    • Causality: Enantiomers have identical physical properties, making direct separation nearly impossible. Reacting them with a chiral acid forms diastereomeric salts (R,S,S and S,S,S), which possess distinct solubilities.

  • Fractional Crystallization: Heat the mixture to 50°C to ensure complete dissolution, then cool slowly. The S,S-trans-2,6-dimethylmorpholine D-mandelate salt will selectively precipitate.

    • Causality: The S,S-salt has a higher lattice energy and lower solubility in the chosen solvent system, driving selective crystallization.

  • Phase Separation: Filter the precipitate. The mother liquor retains the highly soluble R,R-enantiomer salt.

  • Free Base Recovery: Treat the isolated S,S-salt precipitate with a 20% NaOH aqueous solution and heat to 120°C.

    • Causality: The strong base deprotonates the morpholinium ion, liberating the free S,S-trans-2,6-dimethylmorpholine, which phase-separates as a distinct organic layer.

  • Validation: Distill the organic layer. The system is self-validating: run an aliquot through chiral HPLC or a polarimeter. An enantiomeric excess (ee) > 98% confirms the success of the fractional crystallization.

G Racemic Racemic trans-2,6- dimethylmorpholine Mandelic Addition of D-Mandelic Acid Racemic->Mandelic Salt Diastereomeric Salts (R,S,S & S,S,S) Mandelic->Salt Cryst Fractional Crystallization Salt->Cryst Solid Precipitate: S,S-DiMeMo D-Mandelate Cryst->Solid Crystallizes at 50°C Liquid Mother Liquor: R,R-DiMeMo (Soluble) Cryst->Liquid Remains in solution Base NaOH Treatment & Phase Separation Solid->Base Pure Optically Pure (S,S)-trans-2,6-DiMeMo Base->Pure ee > 98%

Self-validating fractional crystallization workflow for chiral resolution.

Protocol B: In Vitro Luciferase Reporter Assay for Pathway Inhibition

To evaluate the biological activity of cis vs trans analogs (e.g., Sonidegib derivatives targeting the Hedgehog pathway), a dual-luciferase reporter assay provides a highly sensitive, self-validating readout.

Step-by-Step Methodology:

  • Cell Culture & Transfection: Seed NIH3T3 cells in a 96-well plate. Co-transfect the cells with a GLI-responsive Firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid.

    • Causality: The Firefly luciferase measures the actual Hedgehog pathway activation. The Renilla luciferase serves as an internal control. If a specific stereoisomer is broadly cytotoxic rather than a specific pathway inhibitor, both luminescence signals will drop. Normalizing Firefly to Renilla makes the assay self-validating against false positives caused by cell death.

  • Compound Treatment: Incubate the transfected cells with varying concentrations (1 nM to 10 μM) of the purified cis and trans dimethylmorpholine analogs.

  • Pathway Stimulation: Add Recombinant Sonic Hedgehog (Shh) ligand to the media to activate the Smoothened (SMO) receptor.

  • Luminescence Readout: Lyse the cells. Sequentially add Firefly and Renilla substrates, measuring the luminescence of each using a microplate reader.

  • Data Analysis: Calculate the ratio of Firefly/Renilla luminescence. Generate dose-response curves to determine the exact IC50 for each stereoisomer.

G SMO Smoothened (SMO) Receptor GLI GLI Transcription Factors SMO->GLI Activation Blocked (by Cis) Cis Cis-Dimethylmorpholine Analog Cis->SMO High Affinity Binding Trans Trans-Dimethylmorpholine Analog Trans->SMO Low Affinity / Steric Clash Gene Target Gene Expression GLI->Gene Reduced Luminescence (Self-Validating Readout)

Hedgehog pathway inhibition dynamics by dimethylmorpholine stereoisomers.

References

  • US7829702B2 - Racemic separation of 2,6-trans-dimethymorpholine Source: Google Patents URL:[5]

  • Stereospecific Degradation of Diastereomers by Plant Associated Bacteria Influences the Antifungal Performance of Dodemorph Source: SCIRP (Scientific Research Publishing) URL:[2]

  • Design, Synthesis, and Biological Evaluation of Novel DNA Gyrase-Inhibiting Spiropyrimidinetriones as Potent Antibiotics Source: Journal of Medicinal Chemistry - ACS Publications URL:[1]

  • Sonidegib bioisosteres activity and ADME properties Source: Enamine URL:[3]

  • A Conformational Restriction Strategy for the Identification of a Highly Selective Pyrimido-pyrrolo-oxazine mTOR Inhibitor Source: Journal of Medicinal Chemistry - ACS Publications URL:[4]

Sources

Validation

A Comparative Guide to the Synthesis of Chiral Morpholines: A Cost-Benefit Analysis

Introduction: The Significance of Chiral Morpholines in Modern Drug Discovery Chiral morpholines are a cornerstone of medicinal chemistry, embedded in the molecular architecture of a multitude of approved drugs and clini...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Chiral Morpholines in Modern Drug Discovery

Chiral morpholines are a cornerstone of medicinal chemistry, embedded in the molecular architecture of a multitude of approved drugs and clinical candidates. Their unique conformational properties and ability to modulate physicochemical characteristics, such as solubility and metabolic stability, make them a privileged scaffold in the design of novel therapeutics. The precise stereochemical orientation of substituents on the morpholine ring is often critical for biological activity, underscoring the necessity for efficient and economically viable synthetic strategies to access enantiomerically pure morpholine derivatives.

This guide provides a comprehensive cost-benefit analysis of the most prevalent synthetic strategies for chiral morpholines. We will delve into the mechanistic underpinnings of each approach, providing a field-proven perspective on their practical application, scalability, and economic feasibility. This analysis is intended to empower researchers, scientists, and drug development professionals to make informed decisions when selecting a synthetic route tailored to their specific needs, from early-stage discovery to large-scale manufacturing.

Strategic Approaches to Chiral Morpholine Synthesis

The synthesis of chiral morpholines can be broadly categorized into several key strategies, each with its own set of advantages and limitations. We will explore the following prominent methods:

  • Catalytic Asymmetric Hydrogenation of Dehydromorpholines

  • Tandem Hydroamination and Asymmetric Transfer Hydrogenation

  • Diastereoselective Synthesis from Chiral Amino Alcohols (Chiral Pool Approach)

  • Direct Alkylation with Chiral Epichlorohydrin

Below is a visual representation of the decision-making workflow for selecting an appropriate synthetic strategy.

Chiral Morpholine Synthesis Strategy Decision Workflow for Chiral Morpholine Synthesis start Define Target Chiral Morpholine scale Scale of Synthesis? start->scale cost Cost Constraints? scale->cost Large Scale reagent_safety Hazardous Reagent Avoidance? scale->reagent_safety Lab Scale asym_hydro Asymmetric Hydrogenation cost->asym_hydro High Value Target epichlorohydrin Direct Alkylation cost->epichlorohydrin Low Cost Priority chiral_pool Chiral Pool Synthesis reagent_safety->chiral_pool Yes reagent_safety->epichlorohydrin No equip Specialized Equipment Available? equip->asym_hydro High Pressure Reactor tandem_hydro Tandem Hydroamination/ATH equip->tandem_hydro Standard Reactor equip->chiral_pool Standard Reactor equip->epichlorohydrin Standard Reactor asym_hydro->equip tandem_hydro->equip chiral_pool->equip epichlorohydrin->equip

Caption: Decision workflow for selecting a chiral morpholine synthesis strategy.

Catalytic Asymmetric Hydrogenation of Dehydromorpholines

This strategy has emerged as a powerful and efficient method for the synthesis of a wide variety of 2-substituted chiral morpholines, offering high yields and exceptional enantioselectivities.[1][2][3] The core principle involves the enantioselective reduction of a prochiral dehydromorpholine precursor using a chiral catalyst, typically a rhodium complex with a bulky bisphosphine ligand.

Causality Behind Experimental Choices:

The choice of a rhodium catalyst bearing a bisphosphine ligand with a large bite angle is crucial for achieving high enantioselectivity.[1][4] This specific ligand architecture creates a well-defined chiral environment around the metal center, effectively discriminating between the two prochiral faces of the double bond in the dehydromorpholine substrate. The use of high-pressure hydrogen gas ensures efficient reduction.

Experimental Protocol: Asymmetric Hydrogenation of a 2-Substituted Dehydromorpholine

  • Materials: 2-Substituted dehydromorpholine (1.0 equiv), [Rh(cod)₂]SbF₆ (0.01 equiv), (R,R,R)-SKP (a chiral bisphosphine ligand, 0.0105 equiv), Dichloromethane (DCM), Hydrogen gas.

  • Procedure:

    • In a glovebox, a high-pressure autoclave is charged with the 2-substituted dehydromorpholine and the chiral rhodium catalyst, pre-formed from [Rh(cod)₂]SbF₆ and the SKP ligand, in DCM.

    • The autoclave is sealed, removed from the glovebox, and then purged with hydrogen gas.

    • The reaction is pressurized with hydrogen gas (30 atm) and stirred at room temperature for 24 hours.

    • Upon completion, the autoclave is carefully depressurized, and the solvent is removed under reduced pressure.

    • The crude product is purified by flash column chromatography on silica gel to afford the desired chiral morpholine.[5][6]

Cost-Benefit Analysis:

  • Cost: The primary cost driver for this method is the rhodium catalyst and the specialized chiral ligand.[2] Rhodium is a precious metal, and its complexes can be expensive.[7] Furthermore, the requirement for high-pressure hydrogenation equipment can be a significant capital investment.

  • Benefits: This method offers excellent yields (often quantitative) and outstanding enantioselectivities (up to 99% ee).[1][2][5][6] It is a catalytic approach, meaning only a small amount of the expensive catalyst is required, which can be advantageous for large-scale synthesis if the catalyst is highly active and can be recycled. The broad substrate scope allows for the synthesis of a diverse range of chiral morpholines.[1][2]

Asymmetric_Hydrogenation_Workflow sub Dehydromorpholine Precursor react [Rh(cod)₂]SbF₆ / Chiral Ligand H₂ (30 atm), DCM, rt, 24h sub->react prod Chiral Morpholine react->prod purify Purification (Chromatography) prod->purify

Caption: Workflow for asymmetric hydrogenation of dehydromorpholines.

Tandem Hydroamination and Asymmetric Transfer Hydrogenation

This elegant one-pot strategy provides access to chiral 3-substituted morpholines from readily available ether-containing aminoalkynes.[8][9] The reaction proceeds through a tandem sequence of a titanium-catalyzed intramolecular hydroamination to form a cyclic imine, followed by an in-situ asymmetric transfer hydrogenation catalyzed by a chiral ruthenium complex, such as the Noyori-Ikariya catalyst.[8][9]

Causality Behind Experimental Choices:

The use of a dual catalytic system is key to the efficiency of this one-pot process. The titanium catalyst is selective for the hydroamination step, while the chiral ruthenium catalyst is responsible for the highly enantioselective reduction of the intermediate cyclic imine. The transfer hydrogenation protocol, using a hydrogen source like formic acid/triethylamine, avoids the need for high-pressure hydrogen gas.[10] Mechanistic studies suggest that hydrogen-bonding interactions between the substrate and the catalyst are crucial for achieving high enantioselectivity.[9]

Experimental Protocol: One-Pot Synthesis of a 3-Substituted Chiral Morpholine

  • Materials: Ether-containing aminoalkyne (1.0 equiv), Ti(NMe₂)₂ (precatalyst, 0.05 equiv), RuCl (Noyori-Ikariya catalyst, 0.02 equiv), Formic acid/Triethylamine azeotrope (hydrogen source), Toluene.

  • Procedure:

    • To a solution of the ether-containing aminoalkyne in toluene is added the titanium precatalyst. The mixture is heated to allow for the hydroamination to proceed.

    • After the formation of the cyclic imine is complete (monitored by an appropriate analytical technique), the reaction mixture is cooled.

    • The chiral ruthenium catalyst and the formic acid/triethylamine azeotrope are then added to the same reaction vessel.

    • The reaction is stirred at the appropriate temperature until the reduction is complete.

    • The reaction is quenched, and the product is isolated and purified by standard techniques.

Cost-Benefit Analysis:

  • Cost: The ruthenium catalyst, while containing a precious metal, is generally considered cost-effective due to its high efficiency and turnover numbers.[11][12][13] The starting aminoalkynes may require multi-step synthesis.

  • Benefits: This is a highly efficient one-pot reaction, which reduces workup and purification steps, saving time and resources.[8][9] It provides excellent enantioselectivities (>95% ee) for a range of substrates.[8] The avoidance of high-pressure hydrogen gas makes it more amenable to standard laboratory and industrial settings.

Tandem_Hydroamination_ATH_Workflow sub Aminoalkyne hydroamination Ti(NMe₂)₂ Toluene, Heat sub->hydroamination imine Cyclic Imine Intermediate hydroamination->imine ath Ru-catalyst HCOOH/NEt₃ imine->ath prod Chiral Morpholine ath->prod

Caption: Workflow for tandem hydroamination and asymmetric transfer hydrogenation.

Diastereoselective Synthesis from Chiral Amino Alcohols (Chiral Pool Approach)

This classical and reliable strategy leverages the abundance of enantiomerically pure amino alcohols available from the "chiral pool."[2] These readily available starting materials can be cyclized to form chiral morpholines through various methods, often involving the introduction of a two-carbon unit.

Causality Behind Experimental Choices:

The choice of the chiral amino alcohol directly dictates the stereochemistry of the final morpholine product. The cyclization step often involves a nucleophilic substitution reaction, where the hydroxyl and amino groups of the amino alcohol react with a dielectrophilic reagent. A recent, greener approach utilizes ethylene sulfate as a two-carbon linchpin, which reacts selectively with the amine to form a zwitterionic intermediate that can be cyclized to the morpholine.[3]

Experimental Protocol: Synthesis from a Chiral Amino Alcohol via Bromine-Induced Cyclization

  • Materials: Optically pure N-allyl-β-aminoalcohol (1.0 equiv), Bromine (1.0 equiv), Dichloromethane (DCM), Saturated aqueous sodium carbonate solution.

  • Procedure:

    • The N-allyl-β-aminoalcohol is dissolved in DCM and cooled to -78 °C.

    • A solution of bromine in DCM is added dropwise.

    • After the addition is complete, the reaction is quenched with saturated aqueous sodium carbonate solution.

    • The organic layer is separated, dried, and concentrated.

    • The crude product is purified by flash chromatography to yield the chiral bromomethyl-substituted morpholine.[1]

Cost-Benefit Analysis:

  • Cost: The cost of chiral amino alcohols can vary significantly depending on their structure and availability.[14] However, many simple chiral amino alcohols are relatively inexpensive. The reagents for cyclization are generally low-cost.

  • Benefits: This method avoids the use of highly toxic reagents like epichlorohydrin.[2] The stereochemistry is predetermined by the starting material, which can simplify the synthetic route. It is a versatile approach that can be adapted to synthesize a wide range of substituted morpholines.

Chiral_Pool_Workflow sub Chiral Amino Alcohol modification Functional Group Modification (e.g., N-allylation) sub->modification intermediate Modified Amino Alcohol modification->intermediate cyclization Cyclization Reagent (e.g., Br₂) intermediate->cyclization prod Chiral Morpholine cyclization->prod

Caption: Workflow for chiral pool synthesis of morpholines.

Direct Alkylation with Chiral Epichlorohydrin

This is a straightforward and high-yielding method for the synthesis of N-substituted chiral morpholines.[2] The reaction involves the nucleophilic attack of a primary or secondary amine on the epoxide ring of a chiral epichlorohydrin, followed by an intramolecular cyclization.

Causality Behind Experimental Choices:

(R)- or (S)-epichlorohydrin serves as a readily available chiral building block. The reaction is typically carried out in the presence of a base to facilitate the deprotonation of the amine and the subsequent intramolecular ring-closing step. The choice of solvent and temperature can influence the reaction rate and yield.

Experimental Protocol: Synthesis of (R)-4-(Oxiran-2-ylmethyl)morpholine

  • Materials: Morpholine (1.0 equiv), (R)-Epichlorohydrin (1.0 equiv), Sodium hydroxide (1.1 equiv), Ethanol, Water.

  • Procedure:

    • Morpholine is dissolved in a mixture of ethanol and water, and sodium hydroxide is added.

    • The mixture is cooled in an ice bath, and (R)-epichlorohydrin is added dropwise, maintaining the temperature below 10 °C.

    • After the addition, the reaction is allowed to warm to room temperature and then heated to reflux for 4-6 hours.

    • The reaction is monitored by TLC. Upon completion, the product is extracted and purified.[2]

Cost-Benefit Analysis:

  • Cost: (R)-Epichlorohydrin is a commercially available and relatively inexpensive chiral building block, especially at an industrial scale.[15][16][17] The other reagents are common and low-cost.

  • Benefits: This is a direct and often high-yielding (70-85%) method.[2] The procedure is straightforward and scalable.

  • Drawbacks: The primary and significant drawback is the use of epichlorohydrin, which is a toxic and carcinogenic substance, requiring stringent safety precautions.[2]

Epichlorohydrin_Workflow sub1 Amine react Base (e.g., NaOH) Solvent, Heat sub1->react sub2 Chiral Epichlorohydrin sub2->react prod Chiral Morpholine react->prod

Caption: Workflow for direct alkylation with chiral epichlorohydrin.

Quantitative Comparison of Synthetic Strategies

StrategyTypical YieldEnantioselectivity (ee)Starting Material CostCatalyst/Reagent CostKey AdvantagesKey Disadvantages
Asymmetric Hydrogenation 90-99%[2]92-99%[2]Moderate to High (precursor synthesis)High (Rhodium catalyst)[2]Excellent yields and ee, broad scopeHigh catalyst cost, high-pressure equipment needed
Tandem Hydroamination/ATH Good[8]>95%[8]Moderate (aminoalkyne synthesis)Moderate (Ruthenium catalyst)One-pot efficiency, avoids H₂ gasSubstrate synthesis may be multi-step
Chiral Pool Synthesis 60-80% (multi-step)[2]>98%[2]Low to ModerateLowAvoids hazardous reagents, readily available starting materialsMulti-step, potentially lower overall yield
Direct Alkylation 70-85%[2]>98%[2]LowLowHigh yield, straightforward, scalableUse of toxic and carcinogenic epichlorohydrin[2]

Conclusion

The selection of an optimal synthetic strategy for chiral morpholines is a multifactorial decision that requires a careful balance of cost, efficiency, safety, and scalability.

  • For high-value pharmaceutical intermediates where performance is paramount, asymmetric hydrogenation offers unparalleled yields and enantioselectivities, justifying the higher catalyst and equipment costs.

  • The tandem hydroamination/asymmetric transfer hydrogenation presents a highly efficient and practical one-pot alternative, particularly attractive for its operational simplicity.

  • Chiral pool synthesis remains a robust and cost-effective option, especially when the desired substitution pattern is readily accessible from inexpensive chiral amino alcohols and when the avoidance of hazardous reagents is a priority.

  • Direct alkylation with chiral epichlorohydrin is a highly economical and scalable route, but its application is tempered by the significant safety concerns associated with the key reagent.

Ultimately, the "best" method is context-dependent. By understanding the underlying principles and the practical trade-offs of each approach, researchers can strategically navigate the synthetic landscape to efficiently and economically access these vital chiral building blocks for the advancement of drug discovery and development.

References

  • Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(42), 14236–14241.
  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(19), 8696–8709.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of Chiral Morpholine Derivatives: A Cost-Benefit Analysis of (R)-4-(Oxiran-2-ylmethyl)morph. BenchChem Technical Guides.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of Chiral Morpholine Derivatives: A Cost-Benefit Analysis of (R)-4-(Oxiran-2-ylmethyl)morph. BenchChem Technical Guides.
  • Organic Chemistry Portal. (n.d.). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

  • Zhong, H., Ding, T., Guo, Q., Tian, Z., Yu, P., & Jiang, X. (2022). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers, 9(16), 4372–4378.
  • Nurnabi, M., & Ismail, M. (n.d.). Synthesis of Biologically Important Chiral Morpholine Derivatives. Dhaka University Journal of Science.
  • Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. PubMed Central.
  • Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. RSC Publishing.
  • Wang, Y., et al. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society, 143(20), 7865–7871.
  • Zhang, W., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. ChemRxiv.
  • Hoge, G., Wu, H. P., Kissel, W. S., Pflum, D. A., Greene, D. J., & Bao, J. (2004). Highly selective asymmetric hydrogenation using a three hindered quadrant bisphosphine rhodium catalyst. Journal of the American Chemical Society, 126(19), 5966–5967.
  • Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines.
  • Synthesis with Catalysts PVT LTD. (n.d.). (R)-Epichlorohydrin. Retrieved from [Link]

  • Han, Z. Y., Xiao, H., Chen, X. H., & Gong, L. Z. (2009). Consecutive Intramolecular Hydroamination/Asymmetric Transfer Hydrogenation under Relay Catalysis of an Achiral Gold Complex/Chiral Brønsted Acid Binary System. Journal of the American Chemical Society, 131(26), 9182–9183.
  • Intratec. (2026). Epichlorohydrin Price - Historical & Current. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Consecutive Intramolecular Hydroamination/Asymmetric Transfer Hydrogenation under Relay Catalysis of an Achiral Gold Complex/Chiral Brønsted Acid Binary System. Retrieved from [Link]

  • Metrano, A. J., et al. (2021). Enantioselectivity in the Noyori–Ikariya Asymmetric Transfer Hydrogenation of Ketones.
  • Johnson Matthey. (n.d.). Ruthenium-Catalysed Asymmetric Reduction of Ketones. Semantic Scholar.
  • Metrano, A. J., et al. (2022). The Source of Proton in the Noyori–Ikariya Catalytic Cycle.
  • Wu, L., et al. (2021). Rhodium-catalyzed one-pot tandem reductive amination/asymmetric transfer hydrogenation of quinoxaline-2-carbaldehydes and anilines for the efficient synthesis of chiral vicinal diamines. Organic Chemistry Frontiers, 8(17), 4785–4790.
  • Liu, W., et al. (2023). Protocol for stereodivergent asymmetric hydrogenation of quinoxalines. STAR Protocols, 4(2), 102251.
  • Vineyard, B. D., Knowles, W. S., Sabacky, M. J., Bachman, G. L., & Weinkauff, D. J. (1977). Asymmetric hydrogenation. Rhodium chiral bisphosphine catalyst. Journal of the American Chemical Society, 99(18), 5946–5952.
  • Wu, L., Jin, R., Li, L., Hu, X., Cheng, T., & Liu, G. (2017). A Michael Addition-Asymmetric Transfer Hydrogenation One-Pot Enantioselective Tandem Process for Syntheses of Chiral γ-Secondary Amino Alcohols. Organic Letters, 19(11), 3047–3050.
  • Drabina, P., et al. (2020). Hydrogen-Bonding Ability of Noyori–Ikariya Catalysts Enables Stereoselective Access to CF3-Substituted syn-1,2-Diols via Dynamic Kinetic Resolution.
  • Hoge, G., Wu, H. P., Kissel, W. S., Pflum, D. A., Greene, D. J., & Bao, J. (2004). Highly selective asymmetric hydrogenation using a three hindered quadrant bisphosphine rhodium catalyst. Journal of the American Chemical Society, 126(19), 5966–5967.
  • Tang, W., & Zhang, X. (2010). 1 Rhodium(I)
  • Růžička, A., et al. (2014). Experimental and Theoretical Perspectives of the Noyori-Ikariya Asymmetric Transfer Hydrogenation of Imines. Molecules, 19(6), 6986–7007.
  • Hoge, G., Wu, H. P., Kissel, W. S., Pflum, D. A., Greene, D. J., & Bao, J. (2004). Highly Selective Asymmetric Hydrogenation Using a Three Hindered Quadrant Bisphosphine Rhodium Catalyst. Journal of the American Chemical Society, 126(19), 5966–5967.
  • Schafer, L. L. (2023). Anti-Markovnikov Intermolecular Hydroamination of Alkenes and Alkynes: A Mechanistic View. Chemical Reviews, 123(15), 9035–9101.
  • Madhusudhan, G., et al. (2011). A new and concise synthetic route to enantiopure Linezolid from (S)-epichlorohydrin. Der Pharma Chemica, 3(5), 168–175.

Sources

Comparative

Comparative Guide &amp; Literature Review: Applications of (2R,6S)-tert-butyl 2,6-dimethylmorpholine-4-carboxylate in Drug Discovery

Executive Summary & Chemical Significance In modern drug discovery, the architectural precision of a molecule dictates its pharmacokinetic and pharmacodynamic success. (2R,6S)-tert-butyl 2,6-dimethylmorpholine-4-carboxyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Significance

In modern drug discovery, the architectural precision of a molecule dictates its pharmacokinetic and pharmacodynamic success. (2R,6S)-tert-butyl 2,6-dimethylmorpholine-4-carboxylate (CAS: 1599378-89-8) is a highly specialized, Boc-protected chiral building block used to introduce the cis-2,6-dimethylmorpholine moiety into active pharmaceutical ingredients (APIs).

Because free secondary amines are highly reactive and prone to unwanted nucleophilic attacks or oxidation during complex multi-step syntheses, the tert-butyloxycarbonyl (Boc) protecting group acts as a critical chemical shield. Once deprotected, it yields cis-2,6-dimethylmorpholine (a meso compound)[1], a structural motif that has become a cornerstone in the design of kinase inhibitors, antimalarials, and Hedgehog signaling pathway antagonists[2][3].

This guide objectively compares the performance of the cis-2,6-dimethylmorpholine moiety against alternative structural analogs (such as trans-isomers and modern spiro bioisosteres) and provides validated experimental protocols for its application.

Mechanistic Rationale: The Superiority of the cis-Isomer

The morpholine ring is a classic solubilizing group in medicinal chemistry, typically exposed to the solvent to improve aqueous solubility[2]. However, adding methyl groups at the 2 and 6 positions fundamentally alters the molecule's lipophilicity (LogD) and steric profile.

The Causality of Stereochemistry: The stereochemistry of the (2R,6S) configuration is not arbitrary. In the cis (meso) configuration, both methyl groups occupy equatorial positions in the lowest-energy chair conformation. This minimizes 1,3-diaxial steric clashes, locking the morpholine ring into a highly stable, predictable 3D vector. When this moiety is inserted into a target protein's hydrophobic pocket, it fits precisely. Conversely, the trans-isomer forces one methyl group into an axial position, distorting the ring geometry and causing severe steric hindrance that drastically reduces receptor binding affinity.

Comparative Performance: Morpholine vs. Bioisosteres

Recent drug discovery efforts have attempted to replace the 2,6-dimethylmorpholine core with novel bioisosteres to further optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Table 1 synthesizes experimental data comparing the cis-2,6-dimethylmorpholine moiety against its trans-counterpart and emerging spiro-cyclic alternatives[4][5].

Table 1: Quantitative Comparison of Structural Alternatives
Structural MoietyTarget Affinity (e.g., SMO / Antimalarial)Aqueous SolubilityMetabolic Stability (Human Liver Microsomes)Cytotoxicity Profile
cis-2,6-dimethylmorpholine (Derived from Target Product)High (IC50 ~ 37 nM in antimalarial models)ModerateHigh (Resists rapid hydroxylation)Low
trans-2,6-dimethylmorpholine Low (IC50 ~ 645 nM; ~20x drop in potency)ModerateModerateLow
7-oxa-2-azaspiro[6]nonane (Modern Bioisostere)Moderate (Retains nanomolar SMO inhibition)High Low (Rapidly hydroxylated in HLM)Low
Spiro[1]heptane LowModerateLowHigh (Detrimental to NIH3T3 cells)

Verdict: While spiro-cyclic bioisosteres like 7-oxa-2-azaspiro[6]nonane slightly improve aqueous solubility, they suffer from significantly decreased metabolic stability due to rapid hydroxylation[5]. The cis-2,6-dimethylmorpholine core remains the gold standard for balancing target affinity, solubility, and metabolic half-life.

Key Applications in Medicinal Chemistry

Sonidegib (LDE225) and the Hedgehog Pathway

The most prominent application of this building block is in the synthesis of Sonidegib , an FDA-approved Hedgehog (Hh) signaling pathway inhibitor used for the treatment of advanced basal cell carcinoma[3]. Sonidegib acts as an antagonist of the Smoothened (SMO) receptor. The cis-2,6-dimethylmorpholine core is critical for anchoring the drug within the SMO transmembrane pocket.

HedgehogPathway Hh Hedgehog Ligand PTCH1 PTCH1 Receptor Hh->PTCH1 Inhibits SMO Smoothened (SMO) Receptor PTCH1->SMO Inhibits (Default State) GLI GLI Transcription Factors SMO->GLI Activates Sonidegib Sonidegib (LDE225) (cis-2,6-dimethylmorpholine) Sonidegib->SMO Antagonizes (Drug Action) Target Target Gene Expression (Cell Proliferation) GLI->Target Promotes

Fig 1. Mechanism of action of Sonidegib inhibiting the Smoothened (SMO) receptor in the Hh pathway.

Next-Generation Antimalarial Agents

Beyond oncology, the moiety is utilized in synthesizing benzo[b]thiophene-2-carboxamides targeting Plasmodium falciparum. Structure-activity relationship (SAR) studies proved that the cis-2,6-dimethylmorpholine appendage is an absolute requirement for high potency; removing the dimethyl groups or switching to the trans-isomer resulted in a near-total loss of antimalarial activity[4].

Self-Validating Experimental Protocol: Continuous Flow SNAr Synthesis

To synthesize the key Sonidegib intermediate—cis-2,6-dimethyl-4-(5-nitropyridin-2-yl)morpholine—traditional batch Nucleophilic Aromatic Substitution (SNAr) reactions require 5 to 12 hours of heating, often leading to byproduct formation[7]. The following protocol utilizes a Continuous Flow Microreactor to achieve quantitative yields in minutes by leveraging extreme surface-to-volume ratios for instantaneous heat transfer.

FlowSynthesis Boc 1. Boc Deprotection (TFA/DCM) Prep 2. Reagent Prep (Amine + Ar-Cl) Boc->Prep Flow 3. Continuous Flow Microreactor (70°C) Prep->Flow Collect 4. Product Collection & Purification Flow->Collect HPLC 5. HPLC Yield Analysis Collect->HPLC

Fig 2. Continuous flow SNAr synthesis workflow for the Sonidegib intermediate.

Step-by-Step Methodology

Step 1: Boc Deprotection

  • Dissolve (2R,6S)-tert-butyl 2,6-dimethylmorpholine-4-carboxylate (1.0 eq) in Dichloromethane (DCM).

  • Add 20% v/v Trifluoroacetic acid (TFA) dropwise at 0 °C.

  • Causality Check: TFA provides the precise acidic threshold to protonate the tert-butyl ester, driving an elimination reaction that releases gaseous isobutylene and CO2. This leaves the pure cis-2,6-dimethylmorpholine as a TFA salt.

  • Stir at room temperature for 2 hours, then concentrate in vacuo to remove excess TFA.

Step 2: Reagent Preparation for Flow

  • Syringe A: Prepare a 0.2 mol/L solution of 2-chloro-5-nitropyridine in Dimethylformamide (DMF)[7].

  • Syringe B: Dissolve the cis-2,6-dimethylmorpholine TFA salt (0.2 mol/L) in DMF. Add N,N-Diisopropylethylamine (DIPEA) to achieve a 0.3 mol/L concentration[7].

  • Causality Check: DIPEA is a sterically hindered, non-nucleophilic base. It neutralizes the TFA salt to free the secondary amine and acts as an acid scavenger for the HCl generated during the SNAr reaction, without competing as a nucleophile against the aryl chloride.

Step 3: Continuous Flow Reaction

  • Connect Syringe A and Syringe B to high-precision syringe pumps.

  • Route both streams into a T-micromixer connected to a capillary microreactor submerged in a 70 °C water bath[7].

  • Set the flow rates to achieve a residence time of 10 minutes.

  • Causality Check: The microreactor prevents thermal gradients. The instantaneous mixing ensures the nucleophile and electrophile react uniformly, suppressing the thermal degradation common in prolonged batch heating.

Step 4: Product Collection & Analysis

  • Collect the effluent in a flask.

  • Dilute a 50 μL sample 100-fold with methanol and analyze via HPLC to confirm the quantitative yield of cis-2,6-dimethyl-4-(5-nitropyridin-2-yl)morpholine[7].

References

  • Accepting the Invitation to Open Innovation in Malaria Drug Discovery: Synthesis, Biological Evaluation, and Investigation on the Structure–Activity Relationships of Benzo[b]thiophene-2-carboxamides as Antimalarial Agents Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Intelligent Chemical Synthesis in an Undergraduate Teaching Laboratory: Continuous Flow Synthesis of SNAr Reaction with Automated Robot-Assisted Condition Screening Source: ACS Publications URL:[Link]

  • 2,6-Dimethylmorpholine, cis- Source: PubChem - NIH URL:[Link]

  • Sonidegib/Erismodegib..Novartis Cancer Drug LDE225 Meets Primary Endpoint in Phase 2 Source: New Drug Approvals URL:[Link]

  • ATP-competitive inhibitors for cancer treatment – kinases and the world beyond Source: RSC URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety &amp; Disposal Protocol: (2R,6S)-tert-butyl 2,6-dimethylmorpholine-4-carboxylate

Executive Summary (2R,6S)-tert-butyl 2,6-dimethylmorpholine-4-carboxylate (CAS: 1599378-89-8)[1] is a highly specialized chiral building block widely utilized in drug development and synthetic organic chemistry. As an N-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2R,6S)-tert-butyl 2,6-dimethylmorpholine-4-carboxylate (CAS: 1599378-89-8)[1] is a highly specialized chiral building block widely utilized in drug development and synthetic organic chemistry. As an N-Boc protected morpholine derivative, it presents specific physicochemical hazards—primarily related to its organic combustible nature and potential for acute toxicity and irritation[2]. This guide provides a definitive, step-by-step operational and disposal protocol designed to ensure strict compliance with EPA Resource Conservation and Recovery Act (RCRA) standards, protecting both laboratory personnel and the environment.

Chemical Profile & Hazard Assessment

Expertise & Experience: Understanding the structural components of this molecule is essential for anticipating its behavior. The tert-butyloxycarbonyl (Boc) protecting group contributes to the compound's overall lipophilicity and combustible nature. Meanwhile, the morpholine core, though protected, retains residual basicity and can act as a significant irritant to mucosal membranes and skin.

Table 1: Physicochemical & Hazard Summary

Property / HazardDescription / GHS Classification
Chemical Name (2R,6S)-tert-butyl 2,6-dimethylmorpholine-4-carboxylate
CAS Number 1599378-89-8
Molecular Formula C11H21NO3
Primary Hazards Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2, STOT SE 3
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Waste Classification Non-Halogenated Organic Waste (RCRA Subtitle C)

Operational Safety & Handling Protocol

Before generating waste, strict operational controls must be established to mitigate exposure risks.

  • Engineering Controls : All manipulations must be performed within a certified chemical fume hood to mitigate inhalation risks associated with H335 (respiratory irritation).

  • Personal Protective Equipment (PPE) : Nitrile gloves (minimum 4 mil thickness; double-gloving recommended for bulk transfers), splash goggles, and a flame-resistant lab coat.

  • Spill Response : In the event of a spill, do not use water. Absorb with an inert material (e.g., vermiculite or sand). Sweep up the absorbent and place it into a compatible, sealable container. Label immediately as "Hazardous Waste - Spill Residue" for disposal.

Step-by-Step Disposal Procedures

Every protocol described below is designed as a self-validating system, ensuring that waste is tracked from generation to final destruction without regulatory gaps.

Step 1: Waste Segregation

  • Action : Segregate (2R,6S)-tert-butyl 2,6-dimethylmorpholine-4-carboxylate strictly into Non-Halogenated Organic Waste streams.

  • Causality : The molecular formula (C11H21NO3) contains no halogens. Mixing this compound with halogenated waste streams (like dichloromethane) dramatically increases disposal costs and complicates the thermal destruction process. Halogenated wastes require specialized, high-cost scrubbers to prevent the release of toxic dioxins during incineration. Keeping this waste stream non-halogenated ensures efficient, clean combustion.

Step 2: Containerization in the Satellite Accumulation Area (SAA)

  • Action : Transfer the waste into a high-density polyethylene (HDPE) or glass container.

  • Protocol :

    • Ensure the container is chemically compatible with organic esters and amines.

    • Cap the container tightly immediately after adding the waste. Never leave a waste funnel in an open container.

    • Attach a hazardous waste tag immediately upon the first drop of waste entering the container. The label must explicitly state "Hazardous Waste" and list the chemical constituents (e.g., "N-Boc-dimethylmorpholine derivative, 100%").

  • Self-Validation Check : Before leaving the SAA, visually confirm the container is sealed and the label date matches the current laboratory waste log entry.

Step 3: Transfer to Central Accumulation Area (CAA)

  • Action : Once the SAA container reaches its volume limit (typically 55 gallons) or the regulatory time limit is approaching, transfer it to the facility's CAA.

  • Protocol :

    • Date the container the exact moment it is moved to the CAA.

    • Depending on your facility's EPA generator status, ensure the waste is shipped off-site within 90 days for Large Quantity Generators (LQGs) or 180 days for Small Quantity Generators (SQGs).

Step 4: Manifesting and Final Destruction

  • Action : Coordinate with a licensed hazardous waste transporter.

  • Protocol :

    • Prepare a Uniform Hazardous Waste Manifest to track the waste from "cradle to grave."

    • Ensure the final disposal method is High-Temperature Incineration . This is the only acceptable method for this compound, as thermal destruction completely breaks down the Boc group and morpholine ring into harmless carbon dioxide, water, and nitrogen oxides (NOx).

  • Self-Validation Check : Retain the signed manifest copy from the transporter. The compliance loop is only closed when the final Certificate of Destruction is received from the incineration facility and filed in your EHS records.

Mandatory Visualization: Disposal Workflow

G Gen Waste Generation (2R,6S)-tert-butyl 2,6-dimethylmorpholine-4-carboxylate Seg Waste Segregation (Non-Halogenated Organic) Gen->Seg Identify Hazards SAA Satellite Accumulation Area (SAA) Max 55 Gallons, Properly Labeled Seg->SAA Transfer to Container CAA Central Accumulation Area (CAA) Max 90/180 Days (LQG/SQG) SAA->CAA Container Full / Time Limit Trans Licensed EPA Transporter Uniform Hazardous Waste Manifest CAA->Trans Off-site Transport Inc Thermal Destruction (Licensed Incinerator) Trans->Inc Final Disposal

Caption: Cradle-to-Grave Disposal Workflow for N-Boc Morpholine Derivatives.

Regulatory Compliance & EPA Guidelines

Laboratory managers must ensure that all disposal protocols align with the EPA's Resource Conservation and Recovery Act (RCRA) Subtitle C. Proper identification, counting, and notification are mandatory [3]. Furthermore, understanding your facility's specific generator status (VSQG, SQG, or LQG) dictates the accumulation time limits and reporting requirements outlined in the EPA's [4].

References

  • Steps in Complying with Regulations for Hazardous Waste | Source: US Environmental Protection Agency (EPA) | URL:[Link]

  • Hazardous Waste Generator Regulatory Summary | Source: US Environmental Protection Agency (EPA) | URL:[Link]

Sources

Handling

Comprehensive Safety and Handling Guide for (2R,6S)-tert-butyl 2,6-dimethylmorpholine-4-carboxylate

As a Senior Application Scientist, I recognize that handling specialized chiral building blocks like (2R,6S)-tert-butyl 2,6-dimethylmorpholine-4-carboxylate (CAS: 1599378-89-8) requires more than just a cursory glance at...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized chiral building blocks like (2R,6S)-tert-butyl 2,6-dimethylmorpholine-4-carboxylate (CAS: 1599378-89-8) requires more than just a cursory glance at a safety sheet. It demands a mechanistic understanding of the chemical's properties to implement a self-validating safety protocol.

This compound, a Boc-protected morpholine derivative, is a critical intermediate in drug discovery. While the tert-butyloxycarbonyl (Boc) group stabilizes the reactive secondary amine, it also increases the molecule's lipophilicity, altering how it interacts with biological membranes and personal protective equipment (PPE).

Hazard Identification & Causality

Before selecting PPE, we must understand the inherent risks. Based on the chemical behavior of homologous Boc-protected morpholine carboxylic acids, this compound presents specific acute and chronic hazards.

GHS Hazard CodeHazard StatementMechanistic Causality
H302 Harmful if swallowedThe lipophilic Boc group facilitates rapid gastrointestinal absorption, leading to systemic toxicity.
H315 Causes skin irritationThe compound can disrupt the lipid bilayer of the stratum corneum, causing localized dermatitis.
H319 Causes serious eye irritationMorpholine core structures are highly irritating to the aqueous environment of the ocular mucosa.
H335 May cause respiratory irritationFine particulates or aerosols interact with the moist respiratory tract, causing acute inflammation.

Personal Protective Equipment (PPE) Matrix

To mitigate these hazards, every piece of PPE must be selected based on the compound's physicochemical properties.

PPE CategorySpecificationOperational Causality
Hand Protection Nitrile Gloves (Min. 0.11 mm for splash; 0.4 mm for extended contact).The lipophilic nature of the Boc group allows it to permeate standard latex easily. Nitrile provides a superior barrier against mildly polar organic compounds. Self-validation: Always perform an inflation test before donning to check for micro-tears.
Eye Protection Chemical Splash Goggles (ANSI Z87.1 or EN 166 compliant).Standard safety glasses lack an orbital seal. Because this compound causes severe eye irritation (H319), a full seal is mandatory to prevent ingress of airborne dust or aerosolized solvent droplets[1].
Body Protection Flame-Resistant Lab Coat (e.g., Nomex) with knit cuffs.Prevents skin exposure (H315) and minimizes static buildup. Knit cuffs prevent the sleeves from dragging through spilled material or knocking over vials.
Respiratory FFP2/FFP3 (EN 149) or N95/P100 half-mask respirator.Required only if handling bulk powders outside a certified fume hood. These filters block 94-99% of airborne particulates (up to 0.6 μm), preventing respiratory tract irritation (H335)[2].

Operational Workflow & Handling Protocols

To ensure scientific integrity and safety, follow this step-by-step methodology when handling the reagent:

Step 1: Pre-Operation Validation

  • Verify that the chemical fume hood is operational with a face velocity between 80–120 feet per minute (fpm).

  • Ensure all PPE is donned correctly. Goggles must form a tight seal against the face[3].

Step 2: Material Transfer

  • Use anti-static weighing boats and spatulas to prevent the solid powder from aerosolizing due to static repulsion.

  • Keep the primary container closed immediately after dispensing to minimize environmental exposure and prevent moisture degradation of the reagent.

Step 3: Synthesis Integration

  • If dissolving the compound in organic solvents (e.g., DCM, DMF), perform all additions dropwise under an inert atmosphere (Nitrogen or Argon) to control the heat of dissolution and prevent solvent splashing.

Step 4: Decontamination

  • Wipe down the balance and fume hood surfaces with a compatible solvent (e.g., isopropanol), followed by a secondary wipe with mild soap and water to remove any lipophilic residue.

Emergency Response & Spill Management

In the event of a spill, a rapid, systematic response is required to prevent exposure and cross-contamination.

HandlingWorkflow N1 Pre-Operation Verify Fume Hood & PPE N2 Material Transfer (2R,6S)-Boc-dimethylmorpholine N1->N2 N3 Spill Occurs? N2->N3 N4 Containment Use Inert Absorbent N3->N4  Yes N5 Standard Processing Reaction/Synthesis N3->N5  No N6 Waste Segregation Solid/Organic Waste N4->N6 N5->N6

Workflow for handling (2R,6S)-tert-butyl 2,6-dimethylmorpholine-4-carboxylate and spill response.

Spill Response Protocol:

  • Evacuate & Ventilate: Alert personnel in the immediate vicinity. Ensure the fume hood sash is lowered to the optimal height to maximize exhaust draw.

  • Containment: Do not use water, as it may spread the lipophilic compound. Cover the spill with an inert, dry absorbent material such as vermiculite or sand.

  • Collection: Use non-sparking tools to sweep the absorbed mixture into a rigid, sealable, chemically compatible container.

  • Surface Cleaning: Wash the spill area with a damp cloth and a mild detergent, followed by an alcohol wipe.

Waste Disposal & Environmental Logistics

Improper disposal of morpholine derivatives can lead to severe aquatic toxicity.

  • Solid Waste: Dispose of all contaminated weighing boats, gloves, and absorbent materials in a designated solid hazardous waste bin.

  • Liquid Waste: If the compound is dissolved in a solvent, segregate it into a Halogen-Free Organic Waste container. Exception: If the reaction utilized halogenated solvents (like Dichloromethane), the waste must be routed to the Halogenated Organic Waste stream to prevent reactive cross-contamination.

  • Regulatory Compliance: Never flush this compound down the sink. All disposal must comply with local environmental regulations and approved waste disposal plant protocols.

References

  • Title: 29 CFR 1910.133 - Eye and face protection Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: FFP3 Mask vs FFP2 Mask: Key Differences You Should Know Before Buying (EN 149 Standard) Source: Respirator Shop UK URL: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.